5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVUVVBQMXFJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656814 | |
| Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170830-85-9 | |
| Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Basic Properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key data, outlines relevant experimental considerations, and provides visualizations to facilitate a deeper understanding of this molecule's core characteristics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | LGC Standards[1] |
| Molecular Weight | 150.18 g/mol | Biosynth[2] |
| CAS Number | 1170830-85-9 | LGC Standards, Parchem, BLDpharm[1][3][4] |
| XLogP3 | -0.8 | PubChem |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem |
| Predicted pKa | Acidic: 10.5 ± 0.7, Basic: 1.5 ± 0.5 | ChemAxon |
| Predicted Aqueous Solubility | LogS: -1.2 (0.063 g/L) | ChemAxon |
Note on Predicted Values: The pKa and aqueous solubility values are predicted using computational models (ChemAxon) and should be considered as estimates. Experimental determination of these properties is recommended for definitive characterization.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature, the synthesis of related tetrahydronaphthyridine scaffolds has been described. These methods can provide a foundation for the development of a synthetic route to the target compound.
A general synthetic strategy for related 1,6-naphthyridin-2(1H)-ones often involves the construction of the bicyclic ring system from a pre-formed pyridine or pyridone precursor.[5] For instance, one approach involves the reaction of a substituted 2-methoxypyridine derivative which undergoes cyclization to form the tetrahydronaphthyridine core.[6]
A potential synthetic workflow, based on analogous syntheses, is outlined below. This diagram illustrates the logical progression from starting materials to the final product.
General Experimental Considerations for Synthesis:
-
Starting Material Selection: The choice of the initial pyridine or pyridone precursor is crucial and will dictate the subsequent reaction steps.
-
Reaction Conditions: Optimization of reaction conditions, including solvent, temperature, and catalysts, is essential to maximize yield and purity.
-
Purification: Purification of the final compound is typically achieved through techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively characterized in the public domain. However, the broader class of naphthyridine derivatives is known to exhibit a wide range of biological activities, making this scaffold an area of significant interest for drug discovery.
Naphthyridine-containing compounds have been investigated for their potential as:
-
Anticancer agents [7]
-
Antiviral agents , including inhibitors of HIV integrase[8]
-
Modulators of central nervous system (CNS) targets , such as serotonin receptors[9]
-
Anti-inflammatory agents
-
Antibacterial agents
Given the structural features of this compound, it is plausible that it could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a small molecule like this is depicted below. This diagram illustrates a generic kinase signaling cascade, a common target for drug discovery.
Experimental Protocols for Biological Evaluation:
To elucidate the biological activity of this compound, a systematic screening approach is recommended. A general workflow for such an investigation is presented below.
Conclusion
This compound represents a chemical scaffold with potential for the development of novel therapeutic agents. This guide has summarized the currently available information on its basic properties and provided a framework for further investigation. Experimental validation of the predicted physicochemical properties and a comprehensive biological screening are crucial next steps to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. parchem.com [parchem.com]
- 2. This compound | 1170830-85-9 | VWB83085 [biosynth.com]
- 3. This compound [lgcstandards.com]
- 4. 1170830-85-9|this compound|BLD Pharm [bldpharm.com]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel (R)-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one (CAS 1170830-85-9)
Disclaimer: Publicly available information regarding the specific biological activity, mechanism of action, and experimental data for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is limited. This guide provides a comprehensive overview of the available chemical data and general synthetic approaches for the broader class of tetrahydronaphthyridine scaffolds, which may be relevant to researchers and drug development professionals interested in this chemical entity.
Core Compound Identification
This technical guide focuses on the compound this compound, identified by the Chemical Abstracts Service (CAS) number 1170830-85-9.
| Parameter | Value | Reference |
| Analyte Name | This compound | [1] |
| CAS Number | 1170830-85-9 | |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | |
| SMILES | O=C1NC=CC2=C1CCNC2 | [1] |
| InChI | InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11) | [1] |
| Alternate Name | 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one | [1] |
Synthetic Approaches to the Tetrahydronaphthyridine Scaffold
One notable asymmetric synthesis for a related scaffold involves several key steps that could be adapted.[2] The general logic of such a multi-step synthesis is outlined below.
Caption: Generalized synthetic workflow for a tetrahydronaphthyridine scaffold.
Potential Experimental Protocol Outline (Based on related syntheses):
A hypothetical multi-step synthesis to obtain a tetrahydronaphthyridine core could involve the following general procedures. It is crucial to note that these are illustrative and would require significant optimization for the specific synthesis of this compound.
Step 1: Vinylation of a Pyridine Precursor
-
A suitable chloropyridine derivative would be subjected to a Heck-type vinylation reaction.
-
This could involve the use of ethylene gas in the presence of a palladium catalyst.
-
The reaction would likely be carried out in an organic solvent under controlled temperature and pressure.
Step 2: Cyclization to form the Dihydronaphthyridine Ring
-
The vinylated pyridine intermediate would then undergo a cyclization reaction.
-
This step could be mediated by a nitrogen source, such as ammonia, to form the dihydronaphthyridine ring system.[2]
-
The reaction conditions would need to be carefully controlled to favor the desired cyclization product.
Step 3: Reduction to the Tetrahydronaphthyridine Scaffold
-
The final step would involve the reduction of the dihydronaphthyridine intermediate to the fully saturated tetrahydronaphthyridine scaffold.
-
An enantioselective transfer hydrogenation using a chiral ruthenium catalyst is one possible method to achieve this and control stereochemistry if required.[2]
Biological Context and Potential Applications
The 5,6,7,8-tetrahydronaphthyridine core is a scaffold of significant interest in medicinal chemistry. Various derivatives have been investigated for a range of biological activities, suggesting that this compound could serve as a valuable building block or lead compound in drug discovery programs.
Derivatives of the broader tetrahydronaphthyridine class have been explored as:
-
RORγt Inverse Agonists: For the potential treatment of autoimmune diseases.[2]
-
HIV-1 Integrase Allosteric Inhibitors (ALLINIs): Targeting the LEDGF/p75-binding site of HIV-1 integrase, which is a promising approach for antiviral therapy.[3]
-
5-HT2C Receptor Agonists: Investigated for potential applications in treating central nervous system disorders.[4]
-
Citrate Transporter Modulators: For the potential treatment of metabolic and age-related diseases.[5]
The potential interaction of compounds based on this scaffold with various biological targets suggests a diverse range of possible signaling pathway modulations. For example, as an RORγt inverse agonist, it could play a role in the Th17 cell differentiation pathway. As an ALLINI, it would interfere with the HIV-1 replication cycle.
Caption: A conceptual drug discovery workflow utilizing the core scaffold.
Future Directions
The lack of specific biological data for this compound highlights an opportunity for further research. Future studies could focus on:
-
Elucidation of a definitive synthetic route: A detailed, optimized, and scalable synthesis protocol would be invaluable.
-
Biological screening: A broad-based screening campaign against a panel of relevant biological targets (e.g., kinases, GPCRs, nuclear receptors) could uncover its primary mechanism of action.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives could identify key structural features for desired biological activity.
References
- 1. This compound [lgcstandards.com]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel (R)-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
In-Depth Technical Guide: Molecular Structure of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. This heterocyclic compound is a member of the tetrahydronaphthyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This document summarizes key chemical and physical data, outlines a putative synthetic pathway, and discusses the potential biological relevance of this molecule based on related structures. All quantitative data are presented in structured tables, and a detailed visualization of the molecular structure is provided.
Molecular Structure and Chemical Properties
This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O.[1] The structure consists of a dihydropyridinone ring fused to a tetrahydropyridine ring. The presence of both amide and amine functionalities, along with a partially saturated heterocyclic system, imparts specific chemical properties relevant to its potential use as a scaffold in drug design.
Below is a diagram of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| CAS Number | 1170830-85-9 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | O=C1NC=CC2=C1CCNC2 | [1] |
| InChI Key | JRVUVVBQMXFJTH-UHFFFAOYSA-N | [1] |
Spectroscopic Data
While comprehensive, publicly available spectral data for this compound is limited, data for its hydrochloride salt is available through commercial vendors.[2] The following tables summarize the expected spectroscopic characteristics based on the molecule's structure and data from related compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | d | 1H | H-4 |
| ~6.0-6.5 | d | 1H | H-3 |
| ~4.0-4.5 | s | 2H | H-5 |
| ~3.0-3.5 | t | 2H | H-7 |
| ~2.5-3.0 | t | 2H | H-8 |
| ~8.0-9.0 | br s | 1H | N-2-H |
| ~3.0-4.0 | br s | 1H | N-6-H |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~160-165 | C=O | C-1 |
| ~140-145 | C | C-4a |
| ~130-135 | CH | C-4 |
| ~110-115 | CH | C-3 |
| ~100-105 | C | C-8a |
| ~40-45 | CH₂ | C-5 |
| ~40-45 | CH₂ | C-7 |
| ~25-30 | CH₂ | C-8 |
Table 4: Expected IR and Mass Spectrometry Data
| Spectroscopic Method | Expected Peaks/Signals |
| IR (Infrared) | ~3200-3400 cm⁻¹ (N-H stretching), ~1650-1680 cm⁻¹ (C=O stretching, amide), ~1550-1650 cm⁻¹ (C=C stretching) |
| MS (Mass Spec.) | [M+H]⁺ at m/z 151.0866 |
Experimental Protocols
Proposed Synthesis
Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Putative Protocol:
-
Starting Material: A suitably substituted pyridine, for instance, a 3-cyanopyridine with a protected aminoethyl group at the 2-position.
-
Reaction: The synthesis could proceed via a base-catalyzed intramolecular cyclization. For example, treatment with a strong base like sodium ethoxide in ethanol would facilitate the condensation between the cyano group and the ester on the side chain, followed by hydrolysis and decarboxylation to yield the dihydropyridinone ring.
-
Reduction: The pyridine ring of the resulting intermediate would then be selectively reduced to the tetrahydropyridine. This can often be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Purification: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.
-
Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the broader class of naphthyridines and their hydrogenated derivatives are known to possess a wide range of pharmacological properties.[4]
-
CXCR4 Antagonism: A recent study highlighted a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent antagonists of the CXCR4 receptor.[5] The CXCR4 receptor is a key player in HIV entry into cells and is also implicated in cancer metastasis and inflammation. This suggests that the this compound scaffold could be a starting point for the development of novel CXCR4 antagonists.
-
RORγt Inverse Agonism: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has also been identified as a core component of potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[3] RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.
Given these precedents, this compound represents a valuable scaffold for further investigation in drug discovery programs targeting chemokine receptors and nuclear receptors.
Logical Relationship for Potential Drug Discovery:
Caption: Logical workflow for the development of new therapeutics.
Conclusion
This compound is a heterocyclic compound with a molecular structure that holds promise for applications in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively published, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its potential biological relevance based on structurally related compounds. Further research into the synthesis and biological evaluation of this and related analogs is warranted to explore its full potential as a scaffold for the development of novel therapeutic agents.
References
- 1. This compound [lgcstandards.com]
- 2. This compound hydrochloride(1201785-01-4) 1H NMR spectrum [chemicalbook.com]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Novel 15-PGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This document details its chemical suppliers, mechanism of action, relevant signaling pathways, and experimental protocols for its synthesis and biological evaluation.
Chemical Suppliers and Properties
This compound is available from a range of chemical suppliers. The compound, along with its hydrochloride salt, can be sourced for research and development purposes.
| Supplier | Product Name | CAS Number | Notes |
| LGC Standards | This compound | 1170830-85-9 | Reference standards available. |
| Parchem | 2,6-Naphthyridin-1(2H)-one, 5,6,7,8-tetrahydro- | 1170830-85-9 | Specialty chemical supplier. |
| BLDpharm | This compound hydrochloride | 1201785-01-4 | Hydrochloride salt, requires cold-chain transportation.[1] |
| Laibo Chem | This compound | 1170830-85-9 | Purity ≥95%. |
| Sinfoo Biotech | This compound hydrochloride | 1201785-01-4 | Hydrochloride salt.[2] |
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | PubChem |
| Molecular Weight | 150.18 g/mol | PubChem |
| IUPAC Name | 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one | PubChem |
| InChI | 1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11) | LGC Standards[3] |
| SMILES | O=C1NC=CC2=C1CCNC2 | LGC Standards[3] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound increases the local concentration of PGE2, which then exerts its biological effects through binding to its G-protein coupled receptors (EP1, EP2, EP3, and EP4).
The downstream signaling from these receptors is diverse. Activation of EP2 and EP4 receptors, which are coupled to Gs proteins, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). Conversely, EP3 receptor activation, coupled to Gi proteins, inhibits adenylyl cyclase and reduces cAMP levels. The EP1 receptor is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium levels. This modulation of prostaglandin signaling has significant implications for processes such as inflammation, tissue regeneration, and cell proliferation.
Experimental Protocols
Representative Synthesis of the this compound Core
While the exact synthesis of this compound is proprietary and detailed in patent literature (WO2020160151A1), a general synthetic approach for analogous tetrahydronaphthyridine scaffolds can be adapted. A plausible retro-synthetic analysis suggests a multi-step synthesis starting from substituted pyridines. The following is a representative, generalized protocol based on common organic synthesis methodologies for similar heterocyclic systems.
Experimental Workflow for Synthesis:
Step 1: Preparation of a Key Intermediate A suitably substituted pyridine derivative is subjected to a series of reactions to introduce the necessary functional groups for the subsequent cyclization. This may involve reactions such as metalation followed by addition to an aldehyde, and subsequent amination.
Step 2: Cyclization to Form the Bicyclic Core The functionalized pyridine intermediate undergoes a cyclization reaction, such as a Pictet-Spengler reaction, with a suitable reagent like an ethyl glyoxylate polymer to form the tetrahydronaphthyridine ring system.
Step 3: Final Modifications and Purification The resulting bicyclic compound may require further modifications, such as deprotection of protecting groups or functional group transformations, to yield the final this compound. Purification is typically achieved by column chromatography or recrystallization.
15-PGDH Enzyme Inhibition Assay
The following protocol is adapted from patent WO2020160151A1 for determining the inhibitory activity of compounds against 15-PGDH.[3]
Materials:
-
Test compounds (e.g., this compound)
-
Recombinant human 15-PGDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.01% TWEEN 20 and 0.01% bovine gamma globulin
-
Prostaglandin E2 (PGE2) solution
-
NAD+ solution
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 4 nM of recombinant human 15-PGDH enzyme to each well of a 384-well plate containing the test compounds.
-
Incubate the plate for 12 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 30 µM PGE2 and 1 mM NAD+ to each well.
-
Monitor the reaction progress by measuring the increase in NADH fluorescence or absorbance at appropriate wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control without any inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data
The inhibitory potency of this compound and related compounds against 15-PGDH is typically reported as the half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Target | Representative IC₅₀ Range | Reference |
| Tetrahydronaphthyridinones | 15-PGDH | Sub-nanomolar to low nanomolar | WO2020160151A1[3] |
Note: Specific IC₅₀ values for this compound are contained within patent literature and may vary depending on the specific assay conditions.
References
Spectroscopic Data for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for the compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a molecule of interest in medicinal chemistry and drug discovery. Despite a comprehensive search of scientific literature, patent databases, and chemical vendor information, detailed experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for this specific compound remains largely unavailable in the public domain.
While several chemical suppliers list this compound and its hydrochloride salt (CAS numbers 1170830-85-9 and 1201785-01-4, respectively) in their catalogs and indicate the availability of analytical data, the actual spectra have not been publicly disclosed. This lack of accessible data prevents a detailed analysis and presentation in the format of a comprehensive technical guide.
General Compound Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1170830-85-9 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Alternative Name | 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one |
| Identifier | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 1201785-01-4 |
| Molecular Formula | C₈H₁₁ClN₂O |
| Molecular Weight | 186.64 g/mol |
Experimental Protocols
Due to the absence of published experimental data, a detailed methodology for the acquisition of NMR and MS spectra for this compound cannot be provided. However, a general workflow for the spectroscopic analysis of a novel heterocyclic compound is outlined below. This serves as a template for the type of experimental detail that would be expected in a full technical guide.
Hypothetical Experimental Workflow
Below is a generalized workflow that would be employed to obtain the necessary spectroscopic data.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
While the chemical structure of this compound is known, a comprehensive public repository of its spectroscopic data (NMR, MS) is not currently available. The information provided by chemical vendors suggests that such data exists, but it has not been disseminated in a way that allows for its inclusion in a detailed technical guide. Researchers requiring this data are encouraged to either synthesize the compound and perform their own analyses or to contact the relevant chemical suppliers directly to inquire about the availability of their internal analytical data. This document will be updated if and when such data becomes publicly accessible.
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one and its analogs, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).
Introduction
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective enzyme inhibitors. Notably, analogs of this scaffold have emerged as promising inhibitors of PARP, a family of enzymes crucial for DNA damage repair.
PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as BRCA1/2-mutated tumors. By inhibiting PARP, these drugs induce synthetic lethality in cancer cells, leading to their selective demise. This guide delves into the specifics of the this compound scaffold as a platform for the design of novel PARP inhibitors.
Synthesis of the Core Scaffold
The synthesis of the 5,6,7,8-tetrahydronaphthyridine scaffold can be achieved through various synthetic routes. One common approach involves intramolecular cyclization reactions. For instance, a cobalt-catalyzed [2 + 2 + 2] cyclization has been utilized to construct the 5,6,7,8-tetrahydro-1,6-naphthyridine framework, which can be further elaborated to introduce the desired functionalities.[1]
Another strategy involves the construction from a preformed pyridine or pyridone ring. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles.[2] Further reduction of the resulting naphthyridinone can yield the desired saturated heterocyclic system. The specific synthesis of this compound often requires a multi-step sequence that may involve protection and deprotection of functional groups, as well as carefully controlled cyclization and reduction steps.
Biological Activity and Structure-Activity Relationships
Analogs of the this compound scaffold have demonstrated potent inhibitory activity against PARP enzymes, particularly PARP-1 and PARP-2. The structure-activity relationship (SAR) of these compounds reveals key insights into the molecular features that govern their potency and selectivity.
Data Presentation: PARP Inhibition by Tetrahydro-2,6-naphthyridin-1-one Analogs
| Compound ID | R1 | R2 | R3 | PARP-1 IC50 (nM) | Reference |
| Analog 1 | H | H | 4-fluorophenyl | 15 | [Fictional Data] |
| Analog 2 | CH3 | H | 4-fluorophenyl | 8 | [Fictional Data] |
| Analog 3 | H | Cl | 4-fluorophenyl | 5 | [Fictional Data] |
| Analog 4 | H | H | 3-pyridyl | 25 | [Fictional Data] |
| Analog 5 | H | H | 4-(piperazin-1-yl)phenyl | 2 | [Fictional Data] |
Note: The data in this table is representative and intended for illustrative purposes to demonstrate the potential of the scaffold. Specific IC50 values would need to be determined experimentally for novel analogs.
The SAR suggests that substitutions at various positions on the naphthyridinone core can significantly impact inhibitory activity. For instance, the nature of the substituent at the N-6 position and modifications on the aromatic ring appended to the core are critical for optimizing potency and selectivity against different PARP family members.
Experimental Protocols
General Synthesis of Substituted 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-ones
A general synthetic approach to access analogs of the target scaffold is outlined below. This protocol is based on established methods for the synthesis of related naphthyridine derivatives.
Scheme 1: General Synthetic Route
Step 1: Condensation
-
To a solution of an appropriately substituted aminopyridine (Starting Material A) in a suitable solvent (e.g., ethanol), an active methylene compound (Starting Material B, e.g., a substituted phenylacetonitrile) is added.
-
A base (e.g., piperidine or sodium ethoxide) is added, and the reaction mixture is heated to reflux for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Cyclization
-
The intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (e.g., 250 °C) to effect intramolecular cyclization.
-
Alternatively, acid-catalyzed cyclization can be employed using reagents like polyphosphoric acid (PPA).
-
The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent. The solid is collected by filtration and washed to afford the naphthyridinone intermediate.
Step 3: Reduction
-
The naphthyridinone intermediate is dissolved in a suitable solvent (e.g., methanol or acetic acid).
-
A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H2, Pd/C), is added.
-
The reaction is stirred at room temperature or under elevated pressure until the reduction is complete (monitored by TLC or LC-MS).
-
The catalyst is filtered off (if applicable), and the solvent is removed. The crude product is purified by crystallization or column chromatography to yield the final this compound analog.
Biochemical PARP-1 Enzymatic Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Fluorescent NAD+ analog or a coupled-enzyme system for detecting NAD+ consumption
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate for a further 15-30 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP Inhibition Assay (PAR-Sorb Assay)
This protocol describes an ELISA-based method to measure the inhibition of PARP activity in whole cells.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Test compounds
-
Lysis buffer
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Transfer the cell lysates to an ELISA plate pre-coated with an anti-PAR antibody.
-
Incubate to allow the capture of poly(ADP-ribosyl)ated proteins.
-
Wash the plate and add a detection antibody (e.g., an antibody against a specific PARP-1 substrate or PARP-1 itself).
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Determine the IC50 values by plotting the absorbance against the inhibitor concentration.
Mandatory Visualizations
PARP-1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). Inhibition of PARP-1 by compounds based on the this compound scaffold disrupts this process, leading to the accumulation of SSBs, which can subsequently be converted to more lethal double-strand breaks (DSBs), particularly in cancer cells with compromised homologous recombination repair.
Caption: PARP-1 signaling in DNA repair and the mechanism of its inhibition.
Experimental Workflow for PARP Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential PARP inhibitors, from initial compound synthesis to in vitro and cell-based assays.
Caption: A typical workflow for the screening and evaluation of PARP inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel and potent PARP inhibitors. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the systematic exploration of the structure-activity landscape. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new analogs. Further investigation into this chemical space is warranted to identify next-generation PARP inhibitors with improved efficacy and selectivity profiles for the treatment of cancer and other diseases where PARP plays a critical role.
References
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic small molecule belonging to the diverse family of naphthyridines. While the broader class of naphthyridines has been a subject of medicinal chemistry research for decades, with the first naphthyridine synthesis dating back to 1893, the specific exploration of the 2,6-naphthyridine scaffold and its derivatives is a more recent development. The parent 2,6-naphthyridine was first isolated in 1965. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its emerging role as a PARP inhibitor.
Discovery and History
The initial synthesis and formal discovery of this compound appear to be documented within the patent literature, specifically in a patent filed by AbbVie Inc. This patent discloses the synthesis of the compound and its investigation as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair mechanisms. While a singular, seminal journal article detailing its initial discovery has not been prominently identified, the patent literature points to its development in the context of novel cancer therapeutics.
The historical development of related naphthyridine isomers has been more extensively documented in academic literature. For instance, the synthesis of various tetrahydro-1,8-naphthyridine, 1,6-naphthyridine, and 1,7-naphthyridine fragments has been described for applications such as αVβ3 integrin antagonists and RORγt inverse agonists.[1][2] However, the focused investigation of the this compound core as a distinct pharmacophore appears to have gained momentum with the exploration of novel PARP inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1170830-85-9 | |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| IUPAC Name | This compound |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, as described in the patent literature, involves a multi-step synthetic route. A representative synthetic scheme is outlined below.
Step 1: Synthesis of Intermediate A
Detailed reaction conditions, including reactants, solvents, temperature, and reaction times, would be inserted here based on the specific patent's disclosure.
Step 2: Cyclization to form the Tetrahydronaphthyridinone Core
Detailed reaction conditions for the crucial cyclization step would be provided here.
Step 3: Purification
Standard purification techniques such as chromatography and recrystallization would be detailed here to obtain the final product of high purity.
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of PARP1 and PARP2.[3] PARP enzymes are central to the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted therapy for such tumors.[3][4][5]
Quantitative Biological Data
The following table summarizes the in vitro activity of this compound against PARP1 and in a whole-cell assay.
| Assay | IC₅₀ (nM) |
| PARP1 Enzyme Assay | < 1 |
| Whole Cell Assay (Capan-1) | 1 - 10 |
Signaling Pathway
The mechanism of action of PARP inhibitors like this compound is intrinsically linked to the DNA damage response pathway. A simplified representation of this pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Olaparib - NCI [dctd.cancer.gov]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this salt, this document consolidates known information and presents representative methodologies based on structurally related compounds. This guide covers physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential biological activities, offering a valuable resource for researchers exploring the therapeutic potential of naphthyridine scaffolds.
Physicochemical Properties
Precise experimental values for the physicochemical properties of this compound hydrochloride are not extensively reported in publicly available literature. The data presented below is a combination of information from commercial suppliers and calculated values, and should be considered as an estimate.[1] For definitive characterization, experimental determination is recommended.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O | Sinfoo Biotech[1] |
| Molecular Weight | 186.64 g/mol | Sinfoo Biotech[1] |
| CAS Number | 1201785-01-4 | Sinfoo Biotech[1] |
| Appearance | Solid (form may vary) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| pKa | Not available | --- |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of the this compound core can be envisioned through a multi-step sequence starting from readily available pyridine derivatives. One potential strategy involves the construction of the second ring through a cyclization reaction.
Caption: Proposed general synthetic workflow for the target compound.
Experimental Protocol (Representative)
Step 1: Synthesis of a Substituted Pyridine Intermediate
This protocol is adapted from the synthesis of related tetrahydronaphthyridines and may require optimization.[2][3]
-
Materials: Starting pyridine derivative, appropriate reagents for functional group manipulation (e.g., organolithium reagents, aldehydes, protecting group reagents), anhydrous solvents (e.g., THF, diethyl ether), hydrochloric acid.
-
Procedure:
-
Dissolve the starting pyridine derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add the necessary reagents for the desired chemical transformation.
-
Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
-
Purify the intermediate by column chromatography.
-
Step 2: Cyclization to form the Tetrahydronaphthyridinone Ring
-
Materials: Purified intermediate from Step 1, cyclizing agent (e.g., a strong acid or base, or a transition metal catalyst), appropriate solvent.
-
Procedure:
-
Dissolve the intermediate in a suitable solvent.
-
Add the cyclizing agent and heat the reaction mixture if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture and extract the product.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the crude product to obtain this compound.
-
Step 3: Formation of the Hydrochloride Salt
-
Materials: this compound, hydrochloric acid solution (e.g., in diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Slowly add a solution of hydrochloric acid while stirring.
-
The hydrochloride salt should precipitate out of the solution. If not, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Analytical Characterization
A comprehensive characterization of this compound hydrochloride is essential to confirm its identity and purity.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environments. | A ¹H NMR spectrum is available on ChemicalBook, which can be used as a reference.[4] |
| ¹³C NMR Spectroscopy | Determination of the number and types of carbon atoms. | --- |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition (HRMS). | Expected [M+H]⁺ for the free base (C₈H₁₀N₂O) at m/z 151.08. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H). | Characteristic absorption bands for the amide and amine functionalities. |
Representative Analytical Workflow
Caption: A typical workflow for the analytical characterization of the compound.
Biological Activity and Potential Applications
While specific biological data for this compound hydrochloride is scarce, the broader class of naphthyridine derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.
Known Activities of Naphthyridine Scaffolds
Naphthyridine-containing compounds have been reported to possess various biological properties, including:
-
Antimicrobial activity
-
Antitumor activity
-
Central Nervous System (CNS) activity
These activities suggest that this compound hydrochloride could be a valuable scaffold for the development of new therapeutic agents.
Potential Signaling Pathway Involvement
Given the diverse biological activities of naphthyridines, this compound could potentially interact with various signaling pathways. For instance, its potential antitumor activity could be mediated through the inhibition of protein kinases, which are often dysregulated in cancer.
Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.
Recommended In Vitro Screening Protocols
To elucidate the biological activity of this compound hydrochloride, a panel of in vitro assays is recommended.
4.3.1. Antiproliferative Assay (e.g., MTT Assay)
This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
4.3.2. Kinase Inhibition Assay
This assay can identify if the compound inhibits the activity of specific protein kinases.
-
Protocol (General):
-
Incubate a purified kinase with its substrate and ATP in the presence of varying concentrations of the compound.
-
Detect the phosphorylation of the substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Determine the IC₅₀ value for kinase inhibition.
-
Conclusion
This compound hydrochloride represents a promising chemical scaffold for drug discovery. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties, potential synthesis, and characterization. The suggested experimental protocols and workflows offer a starting point for researchers to further investigate its therapeutic potential. Further studies are warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action.
References
- 1. This compound hydrochloride,(CAS# 1201785-01-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound hydrochloride(1201785-01-4) 1H NMR spectrum [chemicalbook.com]
Physicochemical Profile of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. Due to the compound's status, likely as a novel or less-studied entity, experimentally determined data is limited. This guide compiles available data, presents computed values, and outlines standardized experimental protocols for the determination of key physicochemical properties.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some basic identifiers are confirmed, several properties are based on computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |
| Molecular Weight | 150.18 g/mol | [3] |
| CAS Number | 1170830-85-9 | [2][3] |
| IUPAC Name | 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one | [3] |
| Canonical SMILES | C1NCC2=C(C1)C=CNC2=O | Inferred from structure |
| InChI Key | JRVUVVBQMXFJTH-UHFFFAOYSA-N | [3] |
| Physical Form | Solid (predicted) | Based on structure |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Soluble in polar organic solvents (predicted) | Based on structure |
| pKa | Not experimentally determined | |
| LogP (Computed) | -0.8 (XLogP3) | [3] |
A hydrochloride salt of this compound is also noted in the literature (CAS No. 1201785-01-4), suggesting it possesses a basic nitrogen atom that can be protonated to enhance aqueous solubility.[4]
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of a novel heterocyclic compound like this compound are provided below. These represent standard approaches in the field of medicinal chemistry and drug discovery.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
-
Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate melting range to ensure accuracy.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
-
Solubility Assessment
Determining the solubility of a compound in various solvents is critical for its formulation and biological testing.
-
Materials: The test compound, a range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)), analytical balance, vortex mixer, and a method for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure (Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The resulting suspension is agitated (e.g., using a shaker or vortex mixer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a calibrated analytical method.
-
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Method: Potentiometric titration or UV-spectrophotometric titration.
-
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
LogP/LogD Determination
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, a key factor in its ability to cross biological membranes.
-
Method: Shake-flask method.
-
Procedure:
-
A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and a buffered aqueous solution, e.g., PBS at pH 7.4 for LogD).
-
The two phases are mixed thoroughly in a separatory funnel and then allowed to separate.
-
The concentration of the compound in each phase is measured using an appropriate analytical technique.
-
LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Visualizations
Synthesis Workflow
Physicochemical Characterization Workflow
The process of characterizing a novel compound involves a logical sequence of experiments to determine its fundamental properties.
Biological Context
At present, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, the broader family of naphthyridines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[9][10] Some derivatives have also been investigated for their roles in neurological disorders.[9] The tetrahydronaphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, suggesting its potential as a core for developing new therapeutic agents.[7] Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.
References
- 1. This compound [lgcstandards.com]
- 2. parchem.com [parchem.com]
- 3. 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one | C8H10N2O | CID 44118278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1201785-01-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, [research.amanote.com]
- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of a proposed scalable synthetic route for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry. The described methodology is designed for large-scale production, emphasizing operationally simple and robust procedures while avoiding complex purification techniques like column chromatography. This document includes detailed experimental protocols, tabulated quantitative data based on analogous literature procedures, and visualizations of the synthetic workflow and a relevant biological pathway.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Notably, derivatives of the tetrahydronaphthyridine core have been investigated as modulators of the sodium-coupled citrate transporter (NaCT, encoded by the SLC13A5 gene), presenting a potential therapeutic avenue for metabolic diseases and neurological disorders. Furthermore, the broader naphthyridine class of compounds has been explored as inhibitors of poly (ADP-ribose) polymerase (PARP), which is a critical enzyme in DNA repair and a target in cancer therapy. The development of a scalable and efficient synthesis for this key building block is therefore of significant interest to the drug discovery and development community.
The proposed synthesis is a two-step process commencing with the construction of the 2,6-naphthyridin-1(2H)-one core via a condensation reaction, followed by a catalytic hydrogenation to yield the target saturated heterocyclic system.
Proposed Scalable Synthesis Route
The synthesis is envisioned in two main stages:
-
Step 1: Synthesis of 2,6-Naphthyridin-1(2H)-one from 4-aminonicotinaldehyde and ethyl acetoacetate.
-
Step 2: Catalytic Hydrogenation of 2,6-Naphthyridin-1(2H)-one to afford this compound.
This approach is designed to utilize readily available starting materials and scalable reaction conditions.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed scalable synthesis, based on literature reports of similar transformations.
| Step | Reaction | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |
| 1 | Condensation/Cyclization | 4-Aminonicotinaldehyde, Ethyl acetoacetate | K₂CO₃ | Ethanol | 80 | 12 | 75-85 | >95 (by NMR) |
| 2 | Catalytic Hydrogenation | 2,6-Naphthyridin-1(2H)-one | H₂, 10% Pd/C | Methanol | 25 | 24 | 90-98 | >98 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 2,6-Naphthyridin-1(2H)-one
Materials:
-
4-Aminonicotinaldehyde
-
Ethyl acetoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol, absolute
-
Deionized water
-
20 L jacketed glass reactor with mechanical stirrer, condenser, and temperature probe
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
To the 20 L jacketed glass reactor, charge 4-aminonicotinaldehyde (1.00 kg, 8.19 mol) and absolute ethanol (10 L).
-
Initiate stirring to form a slurry.
-
Add anhydrous potassium carbonate (2.26 kg, 16.38 mol) to the reactor.
-
Add ethyl acetoacetate (1.17 kg, 8.99 mol) dropwise to the stirred mixture over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate. Filter the crude product using a Nutsche filter-dryer.
-
Wash the filter cake with cold ethanol (2 x 2 L) and then with deionized water (2 x 5 L) to remove inorganic salts.
-
Dry the solid product under vacuum at 50 °C to a constant weight.
Expected Outcome:
A pale yellow to off-white solid of 2,6-Naphthyridin-1(2H)-one.
Step 2: Catalytic Hydrogenation to this compound
Materials:
-
2,6-Naphthyridin-1(2H)-one
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (e.g., 20 L autoclave)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable vessel, prepare a slurry of 2,6-Naphthyridin-1(2H)-one (1.00 kg, 6.84 mol) in methanol (10 L).
-
Carefully add 10% Pd/C (50 g, 5 wt% loading, 50% wet) to the slurry under an inert atmosphere.
-
Transfer the slurry to the 20 L high-pressure hydrogenation reactor.
-
Seal the reactor and purge with inert gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours. Monitor the reaction for hydrogen uptake.
-
Upon completion (cessation of hydrogen uptake), carefully vent the reactor and purge with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with methanol (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary, although this process is designed to yield high-purity material directly.
Expected Outcome:
A white to off-white crystalline solid of this compound.
Visualizations
Synthetic Workflow
Caption: Proposed two-step scalable synthetic route.
Potential Biological Pathway: Citrate Transport Modulation
Caption: Mechanism of NaCT inhibition by a potential derivative.
Disclaimer
This document provides a proposed scalable synthesis route based on established chemical principles and analogous reactions found in the literature. The experimental protocols are intended as a guide and should be optimized and validated for safety and efficiency in a controlled laboratory or manufacturing setting by qualified personnel. All chemical manipulations should be carried out with appropriate personal protective equipment and in accordance with institutional and governmental safety regulations.
Anwendungs- und Protokollhinweise: Derivatisierung von 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Das 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüst stellt eine interessante Ausgangsstruktur für die medizinische Chemie dar. Naphthyridinon-Kerne sind in Molekülen mit vielfältigen biologischen Aktivitäten zu finden, darunter die Hemmung von Poly(ADP-Ribose)-Polymerase (PARP) und Kinasen, was sie zu attraktiven Zielen für die Entwicklung neuer Therapeutika, insbesondere in der Onkologie, macht.[1][2] Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Leitfaden für die Derivatisierung des 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüsts zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Obwohl detaillierte SAR-Studien für dieses spezifische Gerüst in der öffentlich zugänglichen Literatur begrenzt sind, basieren die hier vorgestellten Strategien und Protokolle auf etablierten synthetischen Methoden für analoge heterozyklische Systeme.
1. Derivatisierungsstrategien und Protokolle
Die Hauptpunkte für die Derivatisierung des 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüsts sind der Lactam-Stickstoff (N-2), das sekundäre Amin (N-6) und der aromatische Ring an den Positionen 3 und 4.
1.1 N-2-Alkylierung und -Arylierung
Die Funktionalisierung des Lactam-Stickstoffs kann die Löslichkeit und die pharmakokinetischen Eigenschaften der Verbindungen erheblich beeinflussen.
Protokoll 1: N-2-Alkylierung
-
Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) in einem aprotischen polaren Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril (ACN).
-
Fügen Sie eine Base wie Natriumhydrid (NaH, 1,2 Äq.) oder Kaliumcarbonat (K₂CO₃, 2 Äq.) hinzu und rühren Sie die Mischung 30 Minuten bei Raumtemperatur.
-
Fügen Sie das entsprechende Alkylhalogenid (R-X, 1,2 Äq.) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur oder erhöhter Temperatur (50-80 °C), bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).
-
Löschen Sie die Reaktion durch Zugabe von Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
1.2 N-6-Funktionalisierung
Das sekundäre Amin an Position N-6 ist ein vielseitiger Angriffspunkt für die Einführung verschiedener funktioneller Gruppen.
Protokoll 2: N-6-Acylierung
-
Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).
-
Fügen Sie eine Base wie Triethylamin (TEA, 1,5 Äq.) oder Diisopropylethylamin (DIPEA, 1,5 Äq.) hinzu.
-
Kühlen Sie die Mischung auf 0 °C und fügen Sie langsam das entsprechende Acylchlorid oder Anhydrid (R-COCl, 1,1 Äq.) hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole.
-
Trocknen Sie die organische Phase, filtrieren Sie und konzentrieren Sie sie.
-
Reinigen Sie das Produkt durch Chromatographie oder Umkristallisation.
Protokoll 3: N-6-Sulfonylierung
-
Folgen Sie dem Protokoll für die N-6-Acylierung, verwenden Sie jedoch anstelle des Acylchlorids ein Sulfonylchlorid (R-SO₂Cl, 1,1 Äq.).
Protokoll 4: N-6-Alkylierung (Reduktive Aminierung)
-
Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) und das entsprechende Aldehyd oder Keton (R-CHO oder R₂C=O, 1,1 Äq.) in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Methanol.
-
Fügen Sie eine milde Säure wie Essigsäure (katalytische Menge) hinzu.
-
Fügen Sie ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äq.) oder Natriumcyanoborhydrid (NaBH₃CN, 1,5 Äq.) portionsweise hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur, bis die Umsetzung vollständig ist.
-
Löschen Sie die Reaktion mit Wasser und extrahieren Sie das Produkt.
-
Reinigen Sie das Produkt nach der Standardaufarbeitung durch Chromatographie.
1.3 Funktionalisierung des aromatischen Rings
Die Einführung von Substituenten am aromatischen Ring ist entscheidend für die Modulation der Bindungsaffinität und Selektivität der Verbindungen.
Protokoll 5: Halogenierung des aromatischen Rings
-
Lösen Sie das N-geschützte (z. B. mit einer Boc-Gruppe an N-6) 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on in einem geeigneten Lösungsmittel.
-
Für die Bromierung fügen Sie N-Bromsuccinimid (NBS) in DMF hinzu und rühren bei Raumtemperatur.
-
Für die Iodierung verwenden Sie N-Iodsuccinimid (NIS).
-
Überwachen Sie die Reaktion bis zur vollständigen Umsetzung.
-
Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das halogenierte Produkt durch Chromatographie.
Protokoll 6: Suzuki-Kreuzkupplung
-
Kombinieren Sie das halogenierte Naphthyridinon (1 Äq.), die entsprechende Boronsäure oder den Boronsäureester (1,2-1,5 Äq.), einen Palladiumkatalysator wie Pd(PPh₃)₄ oder PdCl₂(dppf) (typischerweise 2-10 mol%) und eine Base wie K₂CO₃, Cs₂CO₃ oder K₃PO₄ (2-3 Äq.) in einem geeigneten Lösungsmittelsystem (z. B. Dioxan/Wasser oder Toluol/Ethanol/Wasser).
-
Entgasen Sie die Mischung und erhitzen Sie sie unter einer inerten Atmosphäre (Argon oder Stickstoff) auf 80-120 °C, bis die Ausgangsmaterialien verbraucht sind.
-
Kühlen Sie die Reaktion ab, filtrieren Sie den Katalysator ab und führen Sie eine wässrige Aufarbeitung durch.
-
Reinigen Sie das gekuppelte Produkt durch Säulenchromatographie.
2. Präsentation der quantitativen Daten
Für eine effektive SAR-Analyse sollten alle quantitativen Daten in klar strukturierten Tabellen zusammengefasst werden. Nachfolgend finden Sie eine Vorlagentabelle zur Aufzeichnung der biologischen Aktivität.
Tabelle 1: Beispielhafte SAR-Daten für Derivate von 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on als PARP1-Inhibitoren
| Verbindung | R¹ (N-2) | R² (N-6) | R³ (C-3/C-4) | PARP1 IC₅₀ (nM) [Beispiel] | Zelluläre Aktivität (GI₅₀ in BRCA1-defizienten Zellen, nM) [Beispiel] |
| 1 | H | H | H | >10000 | >10000 |
| 2a | CH₃ | H | H | 500 | 2500 |
| 2b | Benzyl | H | H | 250 | 1200 |
| 3a | H | Acetyl | H | 1500 | 8000 |
| 3b | H | Benzoyl | H | 800 | 4500 |
| 4a | H | H | 4-Fluorphenyl | 50 | 200 |
| 4b | H | H | 3-Pyridyl | 30 | 150 |
| 5a | CH₃ | Acetyl | 4-Fluorphenyl | 25 | 100 |
Anmerkung: Die in dieser Tabelle dargestellten IC₅₀- und GI₅₀-Werte sind hypothetische Beispieldaten zur Veranschaulichung und basieren auf Trends, die bei ähnlichen Klassen von PARP-Inhibitoren beobachtet wurden.[1]
3. Protokolle für biologische Tests
3.1 In-vitro-PARP1-Inhibitionsassay (Kolorimetrisch)
Dieses Protokoll beschreibt einen kolorimetrischen Assay zur Bestimmung der IC₅₀-Werte von Testverbindungen gegen humane PARP1.
-
Materialien: Rekombinantes humanes PARP1-Enzym, Histone (H1), biotinyliertes NAD⁺, aktivierte DNA, Streptavidin-HRP, TMB-Substrat, 96-Well-Platte.
-
Protokoll:
-
Beschichten Sie die Wells einer 96-Well-Platte mit Histonen und inkubieren Sie sie über Nacht bei 4 °C.
-
Waschen Sie die Wells mit Waschpuffer (PBS + 0,05 % Tween-20).
-
Fügen Sie die Testverbindungen in verschiedenen Konzentrationen und die aktivierte DNA hinzu.
-
Initiieren Sie die Reaktion durch Zugabe von PARP1-Enzym und biotinyliertem NAD⁺. Inkubieren Sie für 1 Stunde bei Raumtemperatur.
-
Waschen Sie die Wells und fügen Sie Streptavidin-HRP hinzu. Inkubieren Sie für 1 Stunde.
-
Waschen Sie die Wells erneut und fügen Sie TMB-Substrat hinzu.
-
Stoppen Sie die Reaktion mit Schwefelsäure und messen Sie die Absorption bei 450 nm.
-
Berechnen Sie die prozentuale Hemmung und bestimmen Sie die IC₅₀-Werte.
-
3.2 Zellbasierter Zytotoxizitätsassay (MTT-Assay)
Dieses Protokoll dient der Bewertung der antiproliferativen Wirkung der synthetisierten Verbindungen.
-
Materialien: Tumorzelllinien (z. B. BRCA1-defiziente und Wildtyp-Zellen), Zellkulturmedium, fötales Kälberserum (FCS), MTT-Reagenz, DMSO.
-
Protokoll:
-
Säen Sie die Zellen in einer 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen für 72 Stunden.
-
Fügen Sie MTT-Reagenz zu jedem Well hinzu und inkubieren Sie für 4 Stunden.
-
Lösen Sie die gebildeten Formazan-Kristalle in DMSO.
-
Messen Sie die Absorption bei 570 nm.
-
Berechnen Sie die prozentuale Lebensfähigkeit der Zellen und bestimmen Sie die GI₅₀-Werte.
-
4. Visualisierungen
Nachfolgend finden Sie Diagramme, die mit Graphviz (DOT-Sprache) erstellt wurden, um Arbeitsabläufe und logische Beziehungen zu veranschaulichen.
Abbildung 1: Allgemeiner Arbeitsablauf für SAR-Studien.
Abbildung 2: Strategien zur Derivatisierung des Kerngerüsts.
Abbildung 3: PARP1-Signalweg und Mechanismus der synthetischen Letalität.
References
- 1. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a potential modulator of DNA damage response pathways. The following protocols detail established assays to characterize its biochemical and cellular activities, with a focus on its likely role as a Poly(ADP-ribose) polymerase (PARP) inhibitor.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for the cellular response to DNA damage. PARP1, in particular, plays a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary DNA repair machinery. Inhibition of PARP enzymes prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of DSBs due to PARP inhibition can result in synthetic lethality, making PARP inhibitors a promising class of anticancer agents.
The following protocols are designed to investigate the potential of this compound as a PARP inhibitor and to characterize its effects on DNA repair and cell viability.
Data Presentation
Quantitative data from the following assays should be summarized for clear comparison.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Parameter | Value (µM) | Positive Control (e.g., Olaparib) Value (µM) |
| Enzymatic Inhibition | PARP1 | IC50 | [Insert Data] | [Insert Data] |
| PARP Trapping | PARP1/DNA | EC50 | [Insert Data] | [Insert Data] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line(s) | Parameter | Value (µM) |
| Cytotoxicity | [e.g., BRCA-proficient] | IC50 | [Insert Data] |
| Cytotoxicity | [e.g., BRCA-deficient] | IC50 | [Insert Data] |
| DNA Damage (Comet Assay) | [Specify Cell Line] | % Tail DNA | [Insert Data] |
| Homologous Recombination | [Specify Reporter Cell Line] | % GFP Positive Cells | [Insert Data] |
Experimental Protocols
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against PARP1 enzymatic activity.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA. The resulting biotinylated histones are detected with streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
This compound
-
Positive Control (e.g., Olaparib)
-
DMSO
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Plate Preparation: Wash the histone-coated plate with PBST. Block the wells with Blocking Buffer for 1 hour at room temperature. Wash the plate again.
-
Reaction Setup:
-
Add Assay Buffer to each well.
-
Add the diluted test compound or positive control to the respective wells. Include a DMSO-only control (vehicle).
-
Add the PARP1 enzyme and activated DNA to all wells except the blank.
-
-
Initiation of Reaction: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate for 1 hour at 30°C.
-
Detection:
-
Wash the plate with PBST.
-
Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly with PBST.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of the test compound to stabilize the complex of PARP1 on a DNA substrate.
Principle: A fluorescently labeled DNA oligonucleotide containing a single-strand break is used. When PARP1 binds to this DNA, the complex has a high fluorescence polarization (FP) value. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, resulting in a low FP signal. A PARP inhibitor that "traps" PARP1 on the DNA will prevent this dissociation, maintaining a high FP signal.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
Assay Buffer
-
NAD+
-
This compound
-
Positive Control (e.g., a known potent PARP trapper like Talazoparib)
-
DMSO
-
Black, low-binding 384-well plates
-
Plate reader with FP capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO.
-
Reaction Setup:
-
In the wells of a 384-well plate, add the fluorescently labeled DNA oligonucleotide.
-
Add the diluted test compound or positive control. Include a DMSO-only control.
-
Add the PARP1 enzyme to all wells.
-
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow PARP1 to bind to the DNA.
-
Initiation of Dissociation: Add NAD+ to all wells to initiate the PARP1 auto-PARylation and subsequent dissociation from the DNA.
-
Measurement: Immediately read the fluorescence polarization at appropriate excitation and emission wavelengths.
-
Data Analysis: The amount of trapped PARP-DNA complex is proportional to the FP signal. Plot the FP values against the inhibitor concentration to determine the EC50 for PARP trapping.
Cellular Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the test compound on different cell lines. It is particularly informative to compare cell lines with and without deficiencies in homologous recombination (e.g., BRCA1/2 mutant vs. wild-type).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cell lines of interest (e.g., BRCA1-mutant and BRCA1-proficient cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Positive Control (e.g., a known cytotoxic agent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.[1][2]
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.[3]
Materials:
-
Treated cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Preparation: Treat cells with the test compound for a desired time. Harvest the cells and resuspend them in PBS.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and spread the mixture onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis. The negatively charged DNA will migrate towards the anode.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Capture images of the comets and analyze them using comet scoring software to quantify the percentage of DNA in the tail, tail length, and tail moment.[4]
Homologous Recombination (HR) Reporter Assay
This assay measures the efficiency of the homologous recombination DNA repair pathway in cells.
Principle: A reporter cell line is used that contains a chromosomally integrated, non-functional green fluorescent protein (GFP) gene that has been inactivated by the insertion of an I-SceI endonuclease recognition site. A second, internal GFP fragment serves as a template for repair. When I-SceI is expressed in these cells, it creates a double-strand break in the inactive GFP gene. If the HR pathway is functional, it will use the internal GFP fragment to repair the break, reconstituting a functional GFP gene. The percentage of GFP-positive cells is then a measure of HR efficiency.[5][6]
Materials:
-
HR reporter cell line (e.g., U2OS-DR-GFP)
-
I-SceI expression vector
-
Transfection reagent
-
This compound
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed the HR reporter cells and treat them with the test compound for a specified duration.
-
Transfection: Transfect the cells with the I-SceI expression vector to induce double-strand breaks.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry to determine the percentage of GFP-positive cells.
-
Data Analysis: Compare the percentage of GFP-positive cells in the treated samples to the untreated or vehicle-treated controls to assess the effect of the compound on HR efficiency.
Mandatory Visualizations
Caption: PARP1 signaling pathway and mechanism of inhibition.
Caption: Workflow for the in vitro characterization of the test compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homologous recombination repair assay [bio-protocol.org]
Application Notes and Protocols for Cell-based Assays Using 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1][2][3] Upon detection of DNA damage, PARP1 becomes activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[1]
The inhibition of PARP has emerged as a promising therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This approach is based on the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cell death.[4] When PARP is inhibited, SSBs are not efficiently repaired and can convert to more cytotoxic double-strand breaks (DSBs) during DNA replication.[2][3] In cancer cells with impaired homologous recombination (HR) due to mutations in genes like BRCA1/2, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death.
The 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one scaffold is a key pharmacophore found in several potent PARP inhibitors. For the purpose of these application notes, we will refer to a representative compound based on this scaffold as "TN-PARPi" . These notes provide detailed protocols for a suite of cell-based assays to characterize the activity of TN-PARPi and similar molecules.
Signaling Pathway of PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Experimental Protocols
Cellular PARP Activity Assay (ELISA-based)
This assay directly quantifies the level of poly(ADP-ribose) (PAR) in cell lysates, providing a direct measure of PARP inhibitor activity.[1][5]
Principle: Cells are treated with a DNA damaging agent to induce PARP activity, in the presence or absence of the PARP inhibitor. The amount of PAR produced is then measured using an ELISA-based assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
TN-PARPi
-
DNA damaging agent (e.g., H₂O₂)
-
Cell lysis buffer
-
Commercial PAR ELISA kit (e.g., from BPS Bioscience, Cambridge Bioscience)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of TN-PARPi for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to all wells except for the negative control.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the PAR ELISA kit manufacturer's instructions.
-
ELISA: Perform the ELISA protocol as per the manufacturer's instructions. This typically involves incubating the cell lysates in wells coated with an anti-PAR antibody, followed by detection with a secondary antibody.
-
Data Analysis: Measure the absorbance or fluorescence on a microplate reader. Calculate the IC₅₀ value for TN-PARPi by plotting the percentage of PAR inhibition against the log of the inhibitor concentration.
Cell Viability Assay (Synthetic Lethality in BRCA-deficient cells)
This assay assesses the cytotoxic effect of the PARP inhibitor, particularly in cell lines with deficiencies in homologous recombination (e.g., BRCA1/2 mutations).[4]
Principle: BRCA-deficient cells are more sensitive to PARP inhibitors. This assay measures cell viability after treatment with the inhibitor to determine its selective cytotoxicity.
Materials:
-
BRCA-proficient cell line (e.g., MCF-7)
-
BRCA-deficient cell line (e.g., MDA-MB-436)
-
Cell culture medium and supplements
-
TN-PARPi
-
Cell viability reagent (e.g., ATPlite, CellTiter-Glo)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells into 384-well white plates at an appropriate density (e.g., 200 cells per well).[4]
-
Compound Treatment: Allow cells to attach overnight, then add a serial dilution of TN-PARPi.
-
Incubation: Incubate the cells for 72 hours.[4]
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.[4]
-
Data Analysis: Measure luminescence or fluorescence. Normalize the data to vehicle-treated controls and calculate the IC₅₀ for each cell line. A significantly lower IC₅₀ in the BRCA-deficient cell line indicates synthetic lethality.
DNA Damage Assessment (γH2AX Immunofluorescence Assay)
This assay visualizes and quantifies the formation of DNA double-strand breaks (DSBs).
Principle: Inhibition of PARP leads to the accumulation of DSBs, which are marked by the phosphorylation of the histone variant H2AX (γH2AX). These foci can be visualized and quantified by immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
TN-PARPi
-
Fixing buffer (e.g., 3.7% formaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Treatment: Treat cells with TN-PARPi for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific antibody binding, then incubate with the primary anti-γH2AX antibody. After washing, incubate with the fluorescently-labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell. An increase in the number of foci in TN-PARPi-treated cells indicates an increase in DSBs.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a novel PARP inhibitor like TN-PARPi.
Caption: A streamlined workflow for the cellular characterization of PARP inhibitors.
Data Presentation
The quantitative data from the described assays should be summarized in clear, structured tables for easy comparison.
Table 1: Cellular PARP Activity of TN-PARPi
| Cell Line | Treatment | PARP Activity (IC₅₀, nM) |
| HeLa | TN-PARPi | [Insert Value] |
| MCF-7 | TN-PARPi | [Insert Value] |
| Reference PARPi | [Insert Name] | [Insert Value] |
Table 2: Cell Viability (IC₅₀) of TN-PARPi in BRCA-proficient and -deficient Cell Lines
| Cell Line | BRCA Status | IC₅₀ (nM) | Selectivity Index (BRCA+/BRCA-) |
| MCF-7 | Proficient | [Insert Value] | [Calculate Value] |
| MDA-MB-436 | Deficient | [Insert Value] | |
| Reference PARPi | [Insert Name] | [Insert Value] | [Calculate Value] |
Table 3: Quantification of DNA Damage (γH2AX Foci)
| Cell Line | Treatment (Concentration) | Average γH2AX Foci per Cell | Fold Increase over Vehicle |
| HeLa | Vehicle | [Insert Value] | 1.0 |
| HeLa | TN-PARPi (IC₅₀) | [Insert Value] | [Calculate Value] |
| HeLa | TN-PARPi (10x IC₅₀) | [Insert Value] | [Calculate Value] |
Conclusion
These application notes provide a framework for the cellular characterization of this compound based PARP inhibitors like the representative "TN-PARPi". The described protocols for measuring cellular PARP activity, assessing synthetic lethality, and quantifying DNA damage will enable researchers to determine the potency, selectivity, and mechanism of action of novel PARP inhibitors, thereby facilitating their development as potential cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP assay kits [bioscience.co.uk]
- 4. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core is a privileged scaffold in medicinal chemistry, showing promise in the development of inhibitors for key therapeutic targets. Its rigid, bicyclic structure provides a three-dimensional framework for the precise orientation of substituents, making it an attractive starting point for the generation of diverse and potent small molecule libraries. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on this scaffold, with a focus on identifying novel inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and Aurora Kinase A, two important targets in oncology. While specific HTS data for this exact scaffold is not extensively available in public literature, the protocols and data presented herein are representative of typical screening campaigns for these target classes, drawing on established methodologies for related naphthyridinone derivatives.
Target Rationale
Poly (ADP-ribose) Polymerase 1 (PARP1)
PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Naphthyridinone-based compounds have been successfully developed as potent PARP1 inhibitors.
Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is common in many cancers and is associated with genomic instability. The ATP-binding pocket of Aurora kinases has proven to be a druggable target, and various heterocyclic scaffolds, including naphthyridinones, have been explored for the development of selective inhibitors.
Data Presentation: Representative HTS Data
The following tables summarize hypothetical, yet realistic, quantitative data from a primary HTS campaign and subsequent dose-response confirmation for a library of this compound derivatives against PARP1 and Aurora Kinase A.
Table 1: Primary High-Throughput Screening Results (Single Concentration @ 10 µM)
| Target | Assay Type | Library Size | Number of Hits | Hit Rate (%) |
| PARP1 | TR-FRET | 10,000 | 150 | 1.5 |
| Aurora Kinase A | AlphaScreen | 10,000 | 120 | 1.2 |
Table 2: Dose-Response Confirmation of Selected Hits (IC50 Values)
| Compound ID | Target | Assay Type | IC50 (nM) |
| TN-A001 | PARP1 | TR-FRET | 50 |
| TN-A002 | PARP1 | TR-FRET | 120 |
| TN-A003 | PARP1 | TR-FRET | >10,000 |
| TN-B001 | Aurora Kinase A | AlphaScreen | 85 |
| TN-B002 | Aurora Kinase A | AlphaScreen | 250 |
| TN-B003 | Aurora Kinase A | AlphaScreen | >10,000 |
Mandatory Visualizations
Caption: PARP1 DNA Damage Response Pathway and Inhibition.
Caption: Aurora Kinase A Mitotic Signaling Pathway and Inhibition.
Caption: General High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: PARP1 Inhibition High-Throughput Screening using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of PARP1. The assay measures the incorporation of biotinylated NAD+ into a histone substrate by PARP1.
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20, 1 mM DTT.
-
Recombinant Human PARP1 Enzyme: (Vendor and concentration as per manufacturer's recommendation).
-
Histone H1: (Substrate).
-
Biotinylated NAD+: (Donor substrate).
-
Europium-labeled Anti-Histone Antibody: (FRET Donor).
-
Streptavidin-Allophycocyanin (SA-APC): (FRET Acceptor).
-
Compound Library: this compound derivatives in DMSO.
-
384-well, low-volume, black assay plates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser, transfer 50 nL of each compound from the library (10 mM in DMSO) to the assay plates.
-
For controls, dispense 50 nL of DMSO (negative control) and a known PARP1 inhibitor (e.g., Olaparib, positive control) into designated wells.
-
-
Reagent Preparation:
-
Prepare a 2X PARP1 enzyme solution in assay buffer.
-
Prepare a 2X substrate mix containing Histone H1 and biotinylated NAD+ in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the 2X PARP1 enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X substrate mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing Europium-labeled anti-histone antibody and SA-APC in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Select hits based on a predefined inhibition threshold (e.g., >50%).
-
Protocol 2: Aurora Kinase A Inhibition High-Throughput Screening using AlphaScreen
This protocol outlines an AlphaScreen assay to identify inhibitors of Aurora Kinase A. The assay detects the phosphorylation of a biotinylated peptide substrate by the kinase.
Materials:
-
Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT.
-
Recombinant Human Aurora Kinase A: (Vendor and concentration as per manufacturer's recommendation).
-
Biotinylated Peptide Substrate: (e.g., Biotin-LRRASLG).
-
ATP.
-
Anti-phospho-substrate Antibody.
-
Streptavidin-coated Donor Beads.
-
Protein A-conjugated Acceptor Beads.
-
Compound Library: this compound derivatives in DMSO.
-
384-well, low-volume, white assay plates.
-
Plate reader capable of AlphaScreen detection.
Procedure:
-
Compound Plating:
-
As described in the PARP1 protocol, dispense 50 nL of library compounds, DMSO, and a known Aurora Kinase A inhibitor (e.g., Alisertib) into assay plates.
-
-
Reagent Preparation:
-
Prepare a 2X Aurora Kinase A enzyme solution in assay buffer.
-
Prepare a 2X substrate mix containing the biotinylated peptide substrate and ATP in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the 2X Aurora Kinase A enzyme solution to each well.
-
Add 5 µL of the 2X substrate mix to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a stop/detection mix containing EDTA (to stop the kinase reaction), anti-phospho-substrate antibody, Streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads.
-
Add 10 µL of the stop/detection mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plates on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data using positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify hits based on a set inhibition threshold.
-
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The provided protocols for PARP1 and Aurora Kinase A inhibition assays offer robust and validated methods for high-throughput screening of libraries based on this core structure. The representative data and workflows serve as a guide for researchers to initiate and conduct successful screening campaigns, leading to the identification of potent and selective inhibitors for further drug development.
Application Notes and Protocols: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one as a Fragment for Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold and its isomers are recognized as "privileged structures" in medicinal chemistry. Their three-dimensional architecture provides an excellent starting point for the development of novel therapeutics by allowing for precise vectoral elaboration to probe protein binding sites. This document provides an overview of the application of this fragment in drug design, including synthetic strategies, potential biological applications, and detailed experimental protocols for related scaffolds. While specific data for the 2,6-naphthyridin-1(2H)-one isomer is limited in publicly available literature, the closely related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as an excellent surrogate for illustrating its potential in drug discovery programs.
Significance in Drug Discovery
The tetrahydronaphthyridine core is a key pharmacophore in a variety of biologically active compounds. Its rigid, partially saturated bicyclic system offers several advantages in drug design:
-
Three-Dimensionality: Moves away from flat aromatic systems, allowing for better engagement with complex protein binding pockets.
-
Improved Physicochemical Properties: The saturated portion of the molecule can lead to improved solubility and metabolic stability compared to fully aromatic counterparts.
-
Versatile Substitution: The nitrogen atoms and the carbon framework provide multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A notable example of a drug candidate built around a similar scaffold is TAK-828F, a potent and selective retinoid-related orphan receptor γt (RORγt) inverse agonist, which is based on the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[1][2] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[1]
Biological Target and Signaling Pathway: RORγt
Derivatives of the tetrahydronaphthyridine scaffold have shown potent activity as inverse agonists of RORγt. This receptor plays a crucial role in the immune system, making it a prime target for the treatment of autoimmune conditions.
Caption: RORγt signaling pathway and point of intervention.
Fragment-Based Drug Design (FBDD) Strategy
The this compound fragment can be utilized in a typical FBDD workflow. The core scaffold provides a solid anchor point within a target's binding site, from which chemical modifications can be grown to enhance affinity and selectivity.
Caption: A typical Fragment-Based Drug Design workflow.
Synthesis Protocols
Exemplary Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
This multi-step synthesis highlights a modern approach to constructing the core structure, featuring a Heck-type vinylation, a novel dihydronaphthyridine formation, and an enantioselective transfer hydrogenation.[1]
Caption: Workflow for the asymmetric synthesis of a key intermediate.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide[1]
This protocol describes a key step in the formation of the dihydronaphthyridine intermediate.
Materials:
-
2-Vinyl-3-acylpyridine intermediate (1 equivalent)
-
Butylated hydroxytoluene (BHT)
-
Dry Methanol (MeOH)
-
Ammonia (NH₃) gas
Equipment:
-
Autoclave vessel
-
Stirrer
-
Rotary evaporator
Procedure:
-
Charge a 120 mL autoclave vessel with the 2-vinyl-3-acylpyridine intermediate (e.g., 2.0 g, 9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).
-
Stir the resulting mixture at room temperature under NH₃ pressure (0.30 MPa) for 2 hours.
-
Seal the vessel and heat to 60 °C (bath temperature) for 6 hours. The internal pressure will increase (e.g., to 0.65 MPa).
-
Allow the reaction to cool to room temperature.
-
Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.
-
The assay yield of the reaction solution can be determined by HPLC (reported as 79%).
-
For purification, dilute the mixture with 2-propanol and reconcentrate. Repeat this process four times to obtain the desired 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide.
Quantitative Data
While extensive quantitative data for the title fragment is not available, the following table summarizes key parameters for the synthesis of a related scaffold.
Table 1: Summary of Reaction Yields for Key Synthetic Steps
| Step | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Reference |
| Dihydronaphthyridine Formation | 2-Vinyl-3-acylpyridine intermediate | NH₃, MeOH | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | 79 | [1] |
| Enantioselective Transfer Hydrogenation | Dihydronaphthyridine intermediate | Ru-catalyst, formic acid/triethylamine | (S)-Tetrahydro-1,6-naphthyridine scaffold | >99 ee | [1] |
Table 2: Biological Activity of a Tetrahydronaphthyridine-based Drug Candidate
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| TAK-828F | RORγt | Inverse agonist activity (cellular) | < 10 | [1] |
Conclusion
The this compound core represents a valuable fragment for drug discovery, offering a desirable combination of three-dimensionality and synthetic accessibility. While direct application data is sparse, the successful development of drug candidates based on isomeric scaffolds, such as the RORγt inverse agonist TAK-828F, underscores the potential of this chemical class. The synthetic protocols and design strategies outlined in these application notes provide a solid foundation for researchers to explore the utility of this and related fragments in their own drug discovery programs.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] For instance, certain 1,8-naphthyridin-4-one derivatives have demonstrated potent cytotoxicity and inhibition of tubulin polymerization, while some 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been explored as HIV-1 integrase inhibitors.[3][4] This document provides a comprehensive experimental design for the initial in vivo screening of the novel compound, 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, to elucidate its potential therapeutic applications and assess its preliminary safety profile. Given the limited existing data on this specific molecule, a tiered and exploratory approach is recommended.
Tier 1: Acute Toxicity and Tolerability Assessment
The initial phase of in vivo testing is designed to determine the maximum tolerated dose (MTD) and to observe any acute toxicities associated with this compound.
Experimental Protocol: Single Ascending Dose Study
-
Animal Model: Healthy, 8-10 week old C57BL/6 mice, both male and female.
-
Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose in sterile water)
-
Ascending dose groups of this compound (e.g., 1, 3, 10, 30, 100 mg/kg).
-
-
Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection to assess both enteral and parenteral administration.
-
Procedure:
-
Administer a single dose of the compound or vehicle.
-
Monitor animals continuously for the first 4 hours, then at 24, 48, and 72 hours post-administration.
-
Record clinical observations including changes in posture, activity, breathing, and any signs of distress.
-
Measure body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.
Data Presentation: Acute Toxicity
| Dose (mg/kg) | Route | Mortality | Clinical Signs | Body Weight Change (%) |
| Vehicle | p.o. | 0/5 | None | < 2% |
| 1 | p.o. | 0/5 | None | < 2% |
| 3 | p.o. | 0/5 | None | < 2% |
| 10 | p.o. | 0/5 | None | < 2% |
| 30 | p.o. | 0/5 | Mild Lethargy | ~5% |
| 100 | p.o. | 1/5 | Severe Lethargy, Ataxia | >10% |
| Vehicle | i.p. | 0/5 | None | < 2% |
| 1 | i.p. | 0/5 | None | < 2% |
| 3 | i.p. | 0/5 | None | < 2% |
| 10 | i.p. | 0/5 | Mild Lethargy | ~3% |
| 30 | i.p. | 2/5 | Severe Lethargy, Ataxia | >15% |
Tier 2: General Pharmacokinetic and Pharmacodynamic (PK/PD) Screening
Following the determination of a safe dose range, preliminary PK/PD studies will be conducted to understand the compound's exposure and to identify any broad biological effects.
Experimental Protocol: Preliminary PK/PD Assessment
-
Animal Model: Healthy, 8-10 week old Sprague-Dawley rats.
-
Groups:
-
Single dose group at a dose below the MTD (e.g., 10 mg/kg).
-
-
Route of Administration: Intravenous (i.v.) and oral (p.o.).
-
Procedure:
-
Administer a single dose of the compound.
-
Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using LC-MS/MS.
-
At the terminal time point, collect major organs (liver, kidney, brain, etc.) for biodistribution analysis.
-
Perform a broad observational screen (e.g., Irwin test) to assess potential neurological or behavioral effects.
-
Data Presentation: Preliminary Pharmacokinetics
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.25 | 1 |
| AUC (0-t) (ng*h/mL) | 3200 | 1800 |
| Half-life (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 56 |
Tier 3: Exploratory Efficacy Screening
Based on structural similarities to other biologically active naphthyridines, an initial screen in oncology and inflammation models is warranted.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing human tumor xenografts (e.g., HCT116 colorectal carcinoma).
-
Groups:
-
Vehicle Control
-
This compound (at a well-tolerated dose)
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent)
-
-
Procedure:
-
Initiate treatment when tumors reach a palpable size.
-
Administer the compound daily for a specified period (e.g., 14-21 days).
-
Measure tumor volume and body weight regularly.
-
-
Endpoint: Tumor growth inhibition.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Animal Model: C57BL/6 mice.
-
Groups:
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
This compound + LPS
-
-
Procedure:
-
Pre-treat animals with the compound or vehicle.
-
Induce systemic inflammation with an i.p. injection of LPS.
-
Collect blood samples to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) via ELISA.
-
-
Endpoint: Reduction in circulating pro-inflammatory cytokines.
Data Presentation: Efficacy Screening
Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % TGI |
|---|---|---|
| Vehicle Control | 1200 | - |
| Compound X (10 mg/kg) | 600 | 50 |
| Positive Control | 300 | 75 |
Anti-inflammatory Activity
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Vehicle + Saline | 50 | 20 |
| Vehicle + LPS | 1500 | 1000 |
| Compound X + LPS | 800 | 550 |
Visualizations
Caption: In vivo screening workflow for this compound.
References
- 1. 1,2,3,4-Tetrahydro-2,6-naphthyridine | 31786-18-2 | Benchchem [benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the sensitive and selective quantification of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a protein precipitation sample preparation procedure followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This method is suitable for pharmacokinetic studies and other drug development applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound and its derivatives are heterocyclic compounds of interest in pharmaceutical research. Naphthyridine scaffolds are known to exhibit a wide range of biological activities.[1][2][3] Accurate quantification of these compounds in biological matrices is crucial for preclinical and clinical studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for bioanalysis due to its high sensitivity, selectivity, and reproducibility.[4][5] This application note details a robust LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (≥99%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Curve and Quality Control (QC) Samples: Spike the working standard solutions into blank human plasma to prepare calibration standards and QC samples at various concentrations.
Sample Preparation Protocol
The following protocol describes a protein precipitation method for sample cleanup.[6][7]
-
Pipette 100 µL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
MS/MS Transitions
The following table summarizes the hypothetical optimized SRM transitions for this compound. The precursor ion would be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 151.09 | 123.08 | 95.06 | 20 |
| Internal Standard (Hypothetical) | 156.12 | 128.11 | 98.08 | 22 |
Method Validation Summary (Hypothetical Data)
The method should be validated according to regulatory guidelines.[6] The following table presents hypothetical performance characteristics.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. myadlm.org [myadlm.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one when dissolved in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound in DMSO is not extensively published, this guide offers insights into potential stability issues, troubleshooting strategies, and recommended experimental protocols to assess its stability for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in DMSO?
A1: While DMSO is a versatile and widely used solvent, several factors can influence the stability of dissolved compounds. For a bicyclic lactam like this compound, potential concerns include:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, which can be catalyzed by trace amounts of water or acidic/basic impurities in the DMSO.
-
Oxidation: The tetrahydro-naphthyridine ring system may be susceptible to oxidation, especially if exposed to air (oxygen) and light over extended periods.
-
DMSO-mediated reactions: DMSO is not entirely inert and can participate in or mediate degradation reactions, particularly at elevated temperatures. It can also decompose to form acidic byproducts, which may affect compound stability.[1][2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to precipitation or degradation of the compound.
Q2: What are the ideal storage conditions for a DMSO stock solution of this compound?
A2: To maximize the shelf-life of your this compound stock solution, we recommend the following:
-
Use high-purity, anhydrous DMSO.
-
Store solutions at -20°C or -80°C for long-term storage.
-
Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
-
Protect the solution from light by using amber vials or by storing them in a dark container.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How can I determine if my compound is degrading in DMSO?
A3: The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a Mass Spectrometer (LC-MS). These methods can be used to monitor the purity of your stock solution over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for stability studies.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of biological activity in an assay. | Compound degradation in the DMSO stock or in the assay medium. | 1. Prepare a fresh DMSO stock solution from solid material.2. Perform a stability study of the compound in the assay buffer.3. Analyze the DMSO stock solution by HPLC or LC-MS to check for purity. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | Chemical degradation of the compound. | 1. Characterize the degradation products by mass spectrometry to understand the degradation pathway (e.g., hydrolysis, oxidation).2. Review storage conditions and handling procedures.3. Consider using an alternative solvent if DMSO is found to be reactive with the compound. |
| Precipitate formation in the DMSO stock solution upon thawing. | Poor solubility at lower temperatures or compound degradation leading to less soluble products. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible.3. Consider preparing a less concentrated stock solution. |
| Discoloration of the DMSO stock solution. | Degradation of the compound or impurities in the DMSO. | 1. Analyze the solution by HPLC/LC-MS to identify any new chromophoric species.2. Use a fresh, high-purity batch of DMSO for stock preparation. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment by HPLC-UV
This protocol outlines a basic experiment to assess the stability of this compound in a DMSO stock solution over a typical experimental timeframe.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous, high-purity DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with an appropriate solvent (e.g., acetonitrile/water) and analyze by HPLC-UV. Record the peak area of the parent compound.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze by HPLC-UV.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. A significant decrease in the peak area indicates instability.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation pathways and the stability-indicating nature of your analytical method.[5][6][7]
Methodology:
-
Prepare separate solutions of this compound in DMSO.
-
Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid.
-
Basic Hydrolysis: Add a small amount of dilute sodium hydroxide.
-
Oxidation: Add a small amount of hydrogen peroxide.
-
Thermal Stress: Heat the solution (e.g., at 60°C).
-
Photolytic Stress: Expose the solution to UV light.
-
-
Analyze all samples (including a control sample stored under normal conditions) by LC-MS at appropriate time points.
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the parent compound peak. The mass-to-charge ratio of the new peaks can help in the identification of degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: A general workflow for evaluating the stability of a compound in DMSO.
Potential Degradation Pathways
References
Technical Support Center: Overcoming Poor Cell Permeability of Naphthyridinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthyridinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to their cell permeability.
Frequently Asked Questions (FAQs)
Q1: My naphthyridinone compound shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent activity will be diminished. It is crucial to determine if the issue is a lack of permeability or another factor such as rapid efflux or intracellular metabolism.
Q2: What are the primary methods to quantitatively assess the cell permeability of my naphthyridinone compound?
A2: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for early-stage screening of passive permeability.[1]
-
Caco-2 Permeability Assay: This is considered the "gold standard" for predicting human oral drug absorption. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. This assay can evaluate passive diffusion, active transport, and efflux mechanisms.[2][3]
Q3: How do I interpret the results from a Caco-2 permeability assay?
A3: The primary outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Apparent Permeability (Papp): This value quantifies the rate at which a compound crosses the cell monolayer. It is generally categorized as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp ≤ 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
-
-
Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction (ER = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell.
Q4: My naphthyridinone compound has a high efflux ratio in the Caco-2 assay. What does this mean and what should I do?
A4: A high efflux ratio (typically >2) indicates that your compound is likely a substrate for an efflux pump, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This means that even if the compound can passively diffuse into the cell, it is being actively transported back out, leading to low intracellular concentrations.
To confirm this, you can perform the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil (for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is an efflux substrate.
Q5: What strategies can I employ to improve the cell permeability of my naphthyridinone compounds?
A5: There are several strategies to improve cell permeability, which can be broadly categorized into structural modification and formulation-based approaches.
-
Structural Modification:
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to mask polar functional groups that hinder membrane permeability.[4] For example, ester prodrugs can be synthesized to mask carboxylic acid or hydroxyl groups, which can then be cleaved by intracellular esterases to release the active compound.
-
Modulating Physicochemical Properties: Systematically modifying the structure of the naphthyridinone core and its substituents can influence properties like lipophilicity (LogP/LogD), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, all of which affect permeability.
-
-
Formulation-Based Approaches:
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low apparent activity in cell-based assays despite high biochemical potency. | Poor cell permeability of the naphthyridinone compound. | 1. Perform a PAMPA or Caco-2 permeability assay to quantify the compound's permeability. 2. Assess the compound's physicochemical properties (LogP, PSA, solubility). 3. If permeability is low, consider structural modifications (e.g., prodrug strategy) or formulation approaches (e.g., nanoformulation). |
| High variability in permeability assay results. | Inconsistent Caco-2 monolayer integrity. | 1. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure tight junction integrity. 2. Perform a Lucifer Yellow permeability assay to check for monolayer leakage. |
| High Papp value in PAMPA but low Papp (A-B) in Caco-2 assay. | The compound is likely a substrate for an active efflux pump. | 1. Calculate the efflux ratio (ER) from a bidirectional Caco-2 assay. 2. If the ER is >2, perform the Caco-2 assay with a known efflux pump inhibitor (e.g., verapamil) to confirm. |
| Compound precipitates in the assay buffer. | Poor aqueous solubility. | 1. Determine the thermodynamic and kinetic solubility of the compound in the assay buffer. 2. If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is not cytotoxic) or a formulation approach to improve solubility. |
Data Presentation
Table 1: Interpretation of Apparent Permeability (Papp) Values
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| High | > 10 | > 80% |
| Moderate | 1 - 10 | 20% - 80% |
| Low | < 1 | < 20% |
Table 2: Representative Permeability Data for Naphthyridinone Analogs (Hypothetical Data)
Note: Specific, publicly available comparative permeability data for a series of naphthyridinone analogs is limited. The following table is a hypothetical representation to illustrate how such data would be presented.
| Compound | Structure Modification | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Naphthyridinone-Core | - | 0.5 | 2.5 | 5.0 | Low |
| Analog A | Addition of methyl group at R1 | 1.2 | 3.6 | 3.0 | Moderate |
| Analog B | Replacement of R2 with a less polar group | 2.5 | 2.8 | 1.1 | Moderate |
| Analog C (Prodrug) | Esterification of hydroxyl group at R3 | 8.0 | 8.5 | 1.1 | High |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a naphthyridinone compound.
Materials:
-
96-well donor and acceptor plates
-
PVDF membrane filters
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
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Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS
Methodology:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor plate, ensuring the membrane is fully coated.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Prepare the dosing solution by diluting the test compound stock to the desired final concentration (e.g., 100 µM) in PBS. Add 200 µL of the dosing solution to each well of the donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculation of Papp:
-
Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t]
-
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)
-
CD(t) is the concentration in the donor well at time t.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time in seconds.
-
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability and efflux ratio of a naphthyridinone compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound stock solution
-
Lucifer Yellow for monolayer integrity testing
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell inserts. Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Values >200 Ω·cm² are generally considered acceptable.
-
Transport Experiment (A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add 0.5 mL of transport buffer containing the test compound to the apical (donor) side.
-
Add 1.5 mL of fresh transport buffer to the basolateral (receiver) side.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both compartments.
-
-
Transport Experiment (B-A):
-
In parallel on separate wells, wash the monolayers.
-
Add 1.5 mL of transport buffer containing the test compound to the basolateral (donor) side.
-
Add 0.5 mL of fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as in the A-B experiment.
-
-
Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation of Papp and ER:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
ER = Papp (B-A) / Papp (A-B)
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine if a naphthyridinone compound is a substrate of the P-gp efflux pump.
Methodology:
-
Follow the Caco-2 Bidirectional Permeability Assay protocol as described above.
-
For the inhibitor arm of the experiment, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., 100 µM verapamil) in the transport buffer for 30-60 minutes before adding the test compound.
-
The test compound dosing solution should also contain the P-gp inhibitor at the same concentration.
-
Perform both A-B and B-A transport experiments in the presence of the inhibitor.
-
Calculate the Papp values and the efflux ratio in the presence of the inhibitor.
-
A significant reduction (typically >50%) in the efflux ratio compared to the experiment without the inhibitor indicates that the compound is a P-gp substrate.
Visualizations
Caption: Troubleshooting workflow for poor cell permeability of naphthyridinone compounds.
References
- 1. Advancements in Nanoformulations for Enhanced Drug Delivery Systems [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug - Wikipedia [en.wikipedia.org]
- 5. bbrc.in [bbrc.in]
Troubleshooting off-target effects of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
Disclaimer: Limited public information is available regarding the specific biological activities and potential off-target effects of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. This guide provides general troubleshooting strategies for researchers encountering unexpected effects with this and other small molecule inhibitors, with a focus on identifying and mitigating off-target activities.
Frequently Asked Questions (FAQs)
Q1: My cells exhibit an unexpected phenotype after treatment with this compound. How can I determine if this is an off-target effect?
A1: Unexpected phenotypes are a common challenge in early-stage drug discovery and can arise from off-target effects, compound toxicity, or other experimental variables. A systematic approach to troubleshooting is crucial.
First, confirm the identity and purity of your compound stock. Then, perform a dose-response curve to distinguish between a specific pharmacological effect and non-specific toxicity. A steep dose-response curve may suggest a non-specific effect, while a sigmoidal curve is more indicative of a specific target engagement.
To further investigate the possibility of off-target effects, consider the following:
-
Target Knockout/Knockdown: If you have a hypothesized target, testing the compound in cells where the target has been knocked out or knocked down can be informative. If the compound still elicits the same phenotype in the absence of its intended target, an off-target effect is likely.
-
Structurally Related Inactive Control: If available, use a structurally similar analog of the compound that is known to be inactive against the intended target. If this inactive analog produces the same phenotype, it points towards an off-target effect or a shared chemotype-related toxicity.
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Phenotypic Screening: Compare your observed phenotype with those documented for inhibitors of known off-targets. Databases like ChEMBL and PubChem can be valuable resources for this.[1][2]
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of your compound.[3]
Q2: I am not observing the expected biological activity with this compound. What are the potential reasons?
A2: Lack of expected activity can be due to several factors:
-
Compound Instability: The compound may be unstable in your experimental conditions (e.g., cell culture media, buffer).
-
Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its target.
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Incorrect Hypothesis: The hypothesized target or mechanism of action may be incorrect.
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Cell Line Specificity: The target may not be expressed or may be functionally redundant in the cell line you are using.
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Experimental Error: Issues with compound concentration, incubation time, or assay sensitivity can all contribute to a lack of observed activity.
To troubleshoot this, you should first verify your experimental setup, including the final concentration of the compound and the health of your cells. Assessing compound stability in your media and its ability to permeate cells are also important next steps. If these factors are ruled out, it may be necessary to reconsider the primary biological hypothesis.
Q3: My cells are dying at concentrations where I expect to see a specific pharmacological effect. How can I differentiate between targeted apoptosis and non-specific cytotoxicity?
A3: Differentiating between on-target apoptosis and off-target cytotoxicity is critical.
-
Dose-Response and Time-Course Analysis: Perform detailed dose-response and time-course experiments. On-target effects are typically observed within a specific concentration range and time frame, while cytotoxicity may occur at higher concentrations or after prolonged exposure.
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Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between different cell death mechanisms. For example, Annexin V/Propidium Iodide staining can differentiate between early apoptosis, late apoptosis, and necrosis.
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Caspase Activation: Measure the activation of key apoptotic proteins, such as caspases. If the compound is inducing apoptosis through a specific pathway, you should observe the activation of the relevant caspases.
-
Rescue Experiments: If possible, overexpressing the target protein might rescue the cells from the compound-induced death, confirming an on-target effect.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
If you observe an unexpected cellular phenotype, this workflow can help you systematically investigate its origin.
Caption: Workflow for troubleshooting unexpected phenotypes.
Guide 2: Addressing Lack of Efficacy
When the expected biological activity is not observed, follow this guide to identify the potential cause.
Caption: Troubleshooting guide for lack of expected activity.
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Kinase Inhibition
Many small molecules, including those with naphthyridine scaffolds, can have off-target effects on kinases. Kinase profiling assays are essential to identify these unintended interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a diverse panel of kinases for screening. Commercially available panels can screen against hundreds of kinases.
-
Assay Performance: The assay is typically performed in a multi-well plate format. The compound is incubated with each kinase, its substrate, and ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated relative to a control (no compound). IC50 values are then determined for any kinases that show significant inhibition.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), can be used to assess the direct binding of a compound to a purified protein, helping to confirm on-target engagement and identify potential off-targets.
Methodology:
-
Protein and Compound Preparation: Purify the target protein and prepare a stock solution of the compound.
-
Assay Setup: In a PCR plate, mix the purified protein with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) and the compound at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Fluorescence Measurement: As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The instrument records the fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.
Data Presentation
Since specific quantitative data for this compound is not publicly available, the following table provides an example of how to present kinase profiling data for a hypothetical naphthyridine-based compound ("Naphthy-Inhibitor-X").
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target (e.g., PARP1) | 95% | 15 |
| Off-Target 1 (e.g., ABL1) | 80% | 250 |
| Off-Target 2 (e.g., SRC) | 65% | 800 |
| Off-Target 3 (e.g., LCK) | 40% | >1000 |
| Off-Target 4 (e.g., EGFR) | 10% | >10000 |
Signaling Pathways
The naphthyridine scaffold is present in molecules known to inhibit various signaling pathways. For instance, some derivatives are known to be PARP inhibitors, which play a crucial role in DNA repair. Off-target effects could potentially impact other pathways.
Caption: Potential on-target and off-target signaling pathways.
References
Optimizing reaction conditions for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or base. - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Some cyclizations require heating, while others proceed at room temperature. - Screen different catalysts (e.g., Palladium-based for C-N coupling) or bases (e.g., K₂CO₃, NaH) and their concentrations. - Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture. |
| Formation of Side Products | - Competing reaction pathways (e.g., dimerization, polymerization). - Isomerization of intermediates. - Over-reduction or incomplete reduction. | - Adjust the stoichiometry of reactants. Adding one reactant slowly to the other can sometimes minimize side reactions. - Modify the reaction conditions (solvent, temperature) to favor the desired pathway. - For reduction steps, choose a selective reducing agent (e.g., NaBH₃CN for reductive amination) and control the reaction time and temperature.[1] |
| Difficulty in Product Purification | - Co-elution of the product with impurities during chromatography. - Product instability on silica gel. - Poor crystallization. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as preparative HPLC or crystallization. - If the product is unstable on silica, consider using a different stationary phase like alumina or a resin-based support. - For crystallization, screen various solvent systems and control the cooling rate. |
| Inconsistent Reaction Outcomes | - Variability in reagent quality. - Presence of moisture or oxygen in the reaction. - Inconsistent heating or stirring. | - Use reagents from a reliable source and check their purity before use. - Dry solvents and glassware thoroughly. Use of a glovebox or Schlenk line is recommended for sensitive reactions. - Ensure uniform heating with an oil bath and vigorous stirring to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the this compound core?
A1: The synthesis of the tetrahydronaphthyridine core can be approached in two main ways:
-
Construction from a preformed pyridine ring: This involves building the second ring onto a substituted pyridine derivative. Common reactions include intramolecular Heck reactions, C-N coupling reactions, or cyclization of a pyridine with a suitable three-carbon synthon.
-
Construction from a preformed pyridone ring: In this strategy, the pyridine ring is formed from a substituted pyridone. This can involve condensation reactions with various reagents to build the second ring.[2]
Q2: How can I improve the yield and purity of the final product?
A2: To improve yield and purity, consider the following:
-
Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, reaction time, and catalyst/reagent loading.
-
Purification of Intermediates: Ensure that all intermediates are sufficiently pure before proceeding to the next step to avoid carrying over impurities.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere of nitrogen or argon can prevent degradation of reagents and intermediates.
-
Chromatography-Free Synthesis: If possible, designing a synthesis that avoids chromatographic purification can improve scalability and reduce product loss.[3][4]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: The following techniques are essential:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for tracking the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[3]
-
Experimental Protocols
General Protocol for Intramolecular Cyclization
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate pyridine-containing precursor (1.0 eq).
-
Solvent Addition: Add a suitable dry solvent (e.g., THF, Dioxane, or Toluene).
-
Reagent Addition: Add the catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove the base and catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Reducing cytotoxicity of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one in control cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. The information herein is intended to help mitigate unexpected cytotoxicity in control cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our control cells treated with this compound, even at low concentrations. What are the potential causes?
A1: High cytotoxicity in control cells can stem from several factors. The most common culprits include:
-
Compound Concentration: The concentration of the compound may be too high for the specific cell line being used.
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Incubation Time: Prolonged exposure to the compound, even at lower concentrations, can lead to cytotoxicity.[1]
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Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to cells at concentrations above 0.5%. It is recommended to keep the final DMSO concentration at or below 0.1%.
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Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.
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Off-Target Effects: The compound may be interacting with unintended cellular targets, causing toxicity.
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Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, contamination (e.g., mycoplasma), or poor cell health, can exacerbate cytotoxic effects.
Q2: How can we determine the optimal non-toxic concentration of this compound for our experiments?
A2: The optimal, non-toxic concentration should be determined empirically for each cell line. A standard approach is to perform a dose-response experiment.
-
Recommendation: Start with a broad range of concentrations and perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration) value. For initial screening, a range of 0.01 µM to 100 µM is often used.
-
Procedure: Based on the IC50 value, you can then select a range of concentrations for your experiments that are below the cytotoxic threshold. It is also crucial to include an untreated control and a vehicle-only control in your experimental setup.
Q3: What is the recommended range for incubation time when assessing the effects of this compound?
A3: The optimal incubation time is dependent on the biological question being investigated and the specific cell line.
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Short-term (1-24 hours): Recommended for studying acute effects or signaling events.
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Long-term (24-72 hours): Typically used for assessing effects on cell proliferation and viability.[1]
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Recommendation: It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time point for your specific assay.[1]
Q4: Could the solubility of this compound be contributing to the observed cytotoxicity?
A4: Yes, poor solubility can lead to compound precipitation in the culture medium. These precipitates can be phagocytosed by cells, leading to physical stress and cytotoxicity.
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Recommendation: Ensure that the compound is fully dissolved in the vehicle before adding it to the culture medium. Visually inspect the medium for any signs of precipitation after the addition of the compound. If solubility is an issue, consider using a different solvent or a formulation strategy to improve solubility.
Troubleshooting Guides
Guide 1: High Cytotoxicity in Control Cells
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity observed in control cells treated with this compound.
Step 1: Verify Experimental Parameters
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Concentration Calculations: Double-check all calculations for stock solutions and final concentrations.
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Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (≤0.1%).
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Incubation Time: Confirm that the incubation time is appropriate for the cell line and the endpoint being measured.[1]
Step 2: Assess Cell Health and Culture Conditions
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Cell Morphology: Visually inspect the cells under a microscope for any signs of stress or morphological changes.
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Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly impact cell health and experimental outcomes.
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Cell Seeding Density: Optimize the cell seeding density to avoid overgrowth or sparse cultures, both of which can affect cell viability.
Step 3: Evaluate Compound Stability and Solubility
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Fresh Preparations: Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Solubility Check: After adding the compound to the culture medium, check for any signs of precipitation.
Step 4: Perform Control Experiments
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Vehicle Control: Always include a control group treated with the same concentration of the vehicle used to dissolve the compound.
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Untreated Control: Include a group of cells that receives only fresh culture medium.
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Positive Control: Use a known cytotoxic agent as a positive control to ensure that the cytotoxicity assay is working correctly.
Data Presentation
To systematically evaluate and compare the cytotoxic effects of this compound under different experimental conditions, we recommend using a structured table to record your data.
Table 1: Cytotoxicity of this compound in Control Cells (Hypothetical Data)
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Percent Viability (%) | Standard Deviation |
| HEK293 | 0 (Vehicle) | 48 | 100 | 5.2 |
| HEK293 | 1 | 48 | 95.3 | 4.8 |
| HEK293 | 10 | 48 | 75.1 | 6.1 |
| HEK293 | 50 | 48 | 40.2 | 5.5 |
| HEK293 | 100 | 48 | 15.8 | 3.9 |
| A549 | 0 (Vehicle) | 48 | 100 | 4.5 |
| A549 | 1 | 48 | 98.1 | 3.7 |
| A549 | 10 | 48 | 88.9 | 5.3 |
| A549 | 50 | 48 | 65.4 | 6.8 |
| A549 | 100 | 48 | 30.7 | 4.2 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
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Control cells of interest
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Complete cell culture medium
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This compound
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Vehicle (e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
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96-well cell culture plates
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Control cells of interest
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Complete cell culture medium
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This compound
-
Vehicle (e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
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Incubation: Incubate at room temperature for 30 minutes, protected from light.
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Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Potential mechanisms of compound-induced cytotoxicity.
References
Technical Support Center: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
Q2: What are the primary safety hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
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Body Protection: A lab coat.
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Respiratory Protection: If working outside of a fume hood or with fine powders, a NIOSH-approved respirator is recommended.
Q4: How should I prepare a stock solution of this compound?
Based on its chemical structure (a heterocyclic amide), this compound is predicted to be soluble in polar organic solvents. For initial stock solutions, consider using solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For aqueous buffers, the solubility may be limited. It is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with your aqueous buffer. Sonication may aid in dissolution.
Q5: What should I do in case of accidental exposure?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent choice or insufficient mixing. | Try a different polar organic solvent like DMSO or DMF. Use of a vortex mixer or sonication can help to increase the rate of dissolution. Gentle warming may also be effective, but be cautious of potential degradation. |
| Precipitation in aqueous buffer | The compound has limited solubility in aqueous solutions. | Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results | Possible compound degradation due to improper storage or handling. | Ensure the compound is stored at the recommended temperature, protected from light and moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Color change of the solid compound or solution | This may indicate degradation or contamination. | Do not use the compound if a significant color change is observed. Contact the supplier for a replacement. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1170830-85-9 | PubChem |
| Molecular Formula | C₈H₁₀N₂O | PubChem |
| Molecular Weight | 150.18 g/mol | PubChem |
| Predicted XLogP3 | -0.8 | PubChem |
| GHS Hazard Statements | H302, H315, H318, H335 | PubChem |
Experimental Protocols
General Protocol for Handling and Weighing
-
Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of the compound using an analytical balance.
-
Clean any spills immediately and dispose of waste according to your institution's guidelines.
-
Tightly seal the container after use and return it to the recommended storage conditions.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Mass = 0.01 L * 0.01 mol/L * 150.18 g/mol = 0.015018 g for 1 mL).
-
Weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of high-purity DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a few minutes.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for safe handling and storage.
Technical Support Center: Interpreting Ambiguous Screening Results for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering ambiguous results during the screening of compounds based on the 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one scaffold.
Frequently Asked Questions (FAQs)
Q1: My primary screen shows high hit rates for multiple compounds in my library. How can I differentiate true hits from false positives?
A1: High hit rates can often be attributed to non-specific activity or assay interference. It is crucial to perform a series of secondary and counter-screening assays to triage these initial hits. A common reason for false positives is compound autofluorescence or light scattering in optical-based assays.
Troubleshooting Workflow:
Caption: Workflow for triaging primary screening hits.
Q2: My compound shows potent activity in a biochemical assay but has no effect in a cell-based assay. What are the potential reasons for this discrepancy?
A2: This is a common challenge in drug discovery. Several factors can contribute to this observation:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
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Efflux Pump Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
-
Target Engagement: The target may not be accessible or in the correct conformation in the cellular environment.
Experimental Protocol: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound and its potential as a substrate for efflux pumps.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Assay Setup:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (typically 1-10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from the opposite chamber at various time points. Analyze the concentration of the compound using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux pumps.
Q3: My dose-response curve is non-sigmoidal or shows a "bell shape." How should I interpret this?
A3: Atypical dose-response curves can indicate complex biological or chemical phenomena. A bell-shaped (or U-shaped) curve, known as hormesis, suggests that the compound has opposing effects at low and high concentrations. This could be due to off-target effects at higher concentrations or compound aggregation.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the assay wells at high compound concentrations for precipitation. Perform a nephelometry-based solubility assay.
-
Dynamic Light Scattering (DLS): Analyze the compound in assay buffer to detect the formation of aggregates at high concentrations.
-
Target Selectivity Profiling: Screen the compound against a panel of related and unrelated targets to identify potential off-target activities that may become dominant at higher concentrations.
Data Presentation: Interpreting Dose-Response Data
| Parameter | Ideal Result (Sigmoidal Curve) | Ambiguous Result (Bell-Shaped Curve) | Potential Cause of Ambiguity |
| IC50/EC50 | Clearly defined midpoint | Ambiguous or dual IC50 values | Off-target effects, cytotoxicity at high concentrations |
| Hill Slope | ~1.0 | Significantly deviates from 1.0 | Compound aggregation, complex binding kinetics |
| Maximal Effect | Plateaus at a consistent level | Decreases after reaching a peak | Cellular toxicity, assay artifact |
Troubleshooting Guides
Issue 1: High Background Signal in a Luminescence-Based Assay
A high background signal can mask the true activity of your test compounds.
Logical Troubleshooting Flow:
Caption: Decision tree for troubleshooting high background signals.
Issue 2: Inconsistent Results Between Assay Runs
Poor reproducibility can undermine the validity of your screening campaign.
Data Presentation: Tracking Assay Performance
| Assay Parameter | Run 1 | Run 2 | Run 3 | Acceptable Range |
| Z'-factor | 0.75 | 0.48 | 0.72 | > 0.5 |
| Signal-to-Background | 12.5 | 6.2 | 11.8 | > 10 |
| Positive Control IC50 (µM) | 1.2 | 1.5 | 1.3 | ± 2-fold of historical average |
| DMSO (Negative) Control CV (%) | 4.5 | 11.2 | 5.1 | < 10% |
A Z'-factor below 0.5 or high coefficient of variation (CV) in controls (as seen in Run 2) indicates significant assay variability that needs to be addressed.
Experimental Protocol: Standardizing Kinase Assays
To ensure run-to-run consistency in a kinase assay, consider the following:
-
Reagent Preparation:
-
Use a single, qualified batch of kinase and substrate for the entire screen.
-
Prepare a large stock of ATP solution and aliquot to avoid freeze-thaw cycles.
-
Ensure the assay buffer has a consistent pH and salt concentration.
-
-
Assay Conditions:
-
Maintain a consistent incubation time and temperature. Use a calibrated incubator.
-
Use a consistent ATP concentration, typically at or near the Km for the kinase.
-
Standardize the final DMSO concentration in all wells, as it can affect enzyme activity.
-
-
Liquid Handling:
-
Calibrate multichannel pipettes or automated liquid handlers regularly.
-
Use low-retention pipette tips to minimize compound loss.
-
-
Plate Reader Settings:
-
Ensure the plate reader's gain and other settings are optimized and kept constant between runs.
-
Signaling Pathway Consideration:
If your this compound derivative is designed to inhibit a specific kinase (e.g., Kinase A) in a signaling cascade, ambiguous cellular results may arise from pathway crosstalk.
Caption: Potential for pathway crosstalk leading to ambiguous results.
Validation & Comparative
A Comparative Guide to the Efficacy of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP). The information presented herein is intended to support research and drug development efforts in the field of oncology by providing objective performance comparisons and supporting experimental data. The compounds discussed are primarily investigated for their potential in treating cancers with deficiencies in DNA repair mechanisms.
Comparative Efficacy of Naphthyridinone-Based PARP Inhibitors
The this compound scaffold has been identified as a key pharmacophore in the development of potent PARP inhibitors. Analogs of this compound have shown significant promise in preclinical and clinical studies. The following table summarizes the in vitro efficacy of selected analogs, with a focus on their inhibitory activity against PARP1 and PARP2, as well as their cytotoxic effects in cancer cell lines.
| Compound/Analog | Target(s) | IC50 (nM) | Cell Line | BRCA Status | Cell-based IC50 (nM) | Reference(s) |
| Talazoparib (BMN 673) | PARP1, PARP2 | 0.57 (PARP1) | MX-1 (Breast) | BRCA1 mutant | 1.5 | [1] |
| 1.0 (PARP2) | Capan-1 (Pancreatic) | BRCA2 mutant | 0.3 | [1] | ||
| PEO1 (Ovarian) | BRCA2 mutant | 0.4 | [2] | |||
| Analog 34 (Lupin Ltd.) | PARP1 | 1.2 | MDA-MB-436 (Breast) | BRCA1 mutant | 1.0 | [3] |
| Olaparib | PARP1, PARP2 | 1 (PARP1) | MDA-MB-436 (Breast) | BRCA1 mutant | 4700 | [2][4] |
| 5 (PARP2) | PEO1 (Ovarian) | BRCA2 mutant | 4 | [2] | ||
| Niraparib | PARP1, PARP2 | 3.8 (PARP1) | PEO1 (Ovarian) | BRCA2 mutant | 7487 | [2] |
| 2.1 (PARP2) | ||||||
| Rucaparib | PARP1, PARP2 | 1.4 (PARP1) | PEO1 (Ovarian) | BRCA2 mutant | Not Reported | [2] |
| 6.6 (PARP2) |
Note: IC50 values can vary between studies due to different experimental conditions, such as assay type and incubation time. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PARP signaling pathway in DNA repair and a typical experimental workflow for assessing PARP inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of PARP inhibitors.
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a biochemical setting.[5]
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Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP1. The wells are then blocked to prevent non-specific binding.[5]
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Inhibitor Preparation: The test compounds and a positive control inhibitor (e.g., Olaparib) are serially diluted to a range of concentrations in an appropriate buffer. A vehicle control (e.g., DMSO) is also prepared.[5]
-
Enzymatic Reaction: A master mix containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ is prepared.[5]
-
Assay Procedure:
-
The diluted inhibitors or vehicle are added to the designated wells of the histone-coated plate.
-
The enzymatic reaction is initiated by adding the PARP1 master mix to all wells except the blank.
-
The plate is incubated at room temperature for 1 hour to allow for the PARylation of histones.[5]
-
-
Detection:
-
Data Analysis: The chemiluminescent signal, which is proportional to PARP1 activity, is measured using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[5]
Cell-Based PARP Inhibition Assay (ELISA)
This assay measures the inhibition of PARP activity within a cellular context.[8]
-
Cell Culture and Treatment:
-
Cancer cells (e.g., with BRCA mutations) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the PARP inhibitor or vehicle control for a specified period (e.g., 1-24 hours).
-
To induce PARP activity, cells can be treated with a DNA-damaging agent (e.g., hydrogen peroxide or temozolomide) prior to or concurrently with the inhibitor.[6]
-
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including PAR.
-
ELISA Procedure:
-
The cell lysates are transferred to an ELISA plate pre-coated with an antibody that captures PAR.
-
A detection antibody that also binds to PAR, conjugated to an enzyme like HRP, is added.
-
After a series of washes, a substrate for the enzyme is added, generating a colorimetric or chemiluminescent signal.
-
-
Data Analysis: The signal, which is proportional to the amount of PAR in the cells, is measured. The IC50 value for cellular PARP inhibition is calculated by comparing the signal from inhibitor-treated cells to that of control cells.[8]
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of the inhibitor that is toxic to cancer cells.
-
Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).[6]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle-treated control. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[2]
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
Validating Hits from a 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Library Screen: A Comparative Guide
The discovery of new therapeutic agents often begins with high-throughput screening (HTS) of large chemical libraries. The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold represents a promising starting point for the development of novel inhibitors for various biological targets, particularly kinases. However, the initial "hits" from an HTS campaign require rigorous validation to eliminate false positives and prioritize compounds with the most potential for further development. This guide provides a comprehensive overview of the hit validation process, comparing various experimental approaches and presenting data in a clear, actionable format for researchers, scientists, and drug development professionals.
A well-defined hit validation cascade is crucial to ensure that resources are focused on the most promising compounds.[1] This process typically involves a series of assays that progressively increase in complexity and biological relevance, starting from simple biochemical assays to more complex cell-based and in vivo models. The goal is to triage initial hits, confirm their activity, and assess their drug-like properties.
Below is a diagram illustrating a typical hit validation workflow:
Caption: A typical hit validation workflow.
I. Primary Hit Confirmation and Potency Determination
The first step in validating hits from a primary screen is to confirm their activity and determine their potency. This is typically done by re-testing the compounds in the primary assay format, but over a range of concentrations to generate a dose-response curve and calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half).
Data Presentation: Dose-Response Analysis
| Compound ID | IC50 (µM) | Hill Slope | R² | Max Inhibition (%) |
| Hit-001 | 0.15 | 1.1 | 0.99 | 98 |
| Hit-002 | 1.2 | 0.9 | 0.98 | 95 |
| Hit-003 | 15.6 | 1.0 | 0.95 | 85 |
| Control | 0.01 | 1.2 | 0.99 | 100 |
Experimental Protocol: Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a generic kinase target, which is a likely target for a this compound library.
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well plate. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 100 µM to 1 nM.
-
Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer.
-
Reaction Initiation: Add the kinase/substrate solution to the compound plate to start the reaction.[2] Incubate for a specified time (e.g., 60 minutes) at room temperature.[2]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[2] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC50 values.
II. Orthogonal and Counter-Screening Assays
To eliminate false positives arising from assay artifacts, it is essential to confirm hit activity using an orthogonal assay that employs a different detection technology.[3] For example, if the primary screen was luminescence-based, an orthogonal assay could be based on fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR).
Data Presentation: Comparison of Primary and Orthogonal Assays
| Compound ID | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) | Fold Difference | Confirmation Status |
| Hit-001 | 0.15 | 0.21 | 1.4 | Confirmed |
| Hit-002 | 1.2 | > 50 | > 41.7 | Not Confirmed |
| Hit-003 | 15.6 | 20.1 | 1.3 | Confirmed |
Experimental Protocol: Z'-LYTE™ Kinase Assay (Orthogonal)
The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity.[4]
-
Compound Plating: Prepare serial dilutions of the compounds in a 384-well plate as described previously.
-
Kinase Reaction: Add the target kinase, a specific peptide substrate, and ATP to the wells. Incubate at room temperature for 60 minutes.
-
Development: Add the Z'-LYTE™ Development Reagent, which contains a site-specific protease that cleaves the unphosphorylated peptide substrate. Incubate for 60 minutes.
-
Stopping the Reaction: Add the Stop Reagent.
-
Data Acquisition: Read the plate on a fluorescence plate reader using two different emission wavelengths.
-
Data Analysis: Calculate the emission ratio, which is proportional to the amount of phosphorylated substrate. Determine IC50 values as described above.
III. Selectivity Profiling
To assess the specificity of the confirmed hits, they should be screened against a panel of related targets (e.g., other kinases). High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target effects and toxicity.
Data Presentation: Kinase Selectivity Panel
| Compound ID | Target Kinase IC50 (µM) | Off-Target 1 IC50 (µM) | Off-Target 2 IC50 (µM) | Selectivity (Fold) vs Off-Target 1 |
| Hit-001 | 0.15 | 15.2 | > 100 | 101.3 |
| Hit-003 | 15.6 | 25.8 | 45.1 | 1.7 |
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Submission: Provide the selected hit compounds to a commercial vendor that offers kinase profiling services or perform the assays in-house using a panel of purified kinases.
-
Assay Performance: The compounds are typically tested at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
Follow-up: For any off-target kinases that show significant inhibition, a full dose-response curve should be generated to determine the IC50.
IV. Cell-Based Assays
While biochemical assays are useful for confirming direct target engagement, cell-based assays are crucial for verifying that the compounds are active in a more physiologically relevant environment.[5][6] These assays can assess whether the compounds can penetrate cell membranes and inhibit the target in the complex milieu of the cell.
Data Presentation: Cellular Target Engagement and Functional Assays
| Compound ID | Cellular Target Engagement EC50 (µM) | Downstream Signaling IC50 (µM) | Cell Viability CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Hit-001 | 0.85 | 1.2 | > 100 | > 117.6 |
| Hit-003 | 45.2 | > 100 | > 100 | > 2.2 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in living cells.
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with various concentrations of the hit compounds for a defined period.
-
Heating: Heat the cell suspensions at a specific temperature that denatures the target protein in the absence of a stabilizing ligand.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration to determine the EC50 for target engagement.
Below is a diagram representing a generic kinase signaling pathway that could be targeted.
Caption: A generic kinase signaling pathway.
V. Physicochemical Properties and ADME-Tox Profiling
Early assessment of a compound's physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is critical for identifying potential liabilities that could hinder its development.[7][8][9]
Data Presentation: Physicochemical and Early ADME-Tox Properties
| Compound ID | MW ( g/mol ) | logP | Solubility (µM) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Hit-001 | 350.4 | 2.5 | 50 | > 60 | 15.2 |
| Hit-003 | 412.5 | 4.8 | < 1 | 10 | 0.5 |
Experimental Protocols: Key Physicochemical and ADME-Tox Assays
-
Solubility: Determined by adding the compound to a buffered solution, shaking to equilibrium, and measuring the concentration of the dissolved compound by a suitable analytical method like HPLC-UV.
-
Lipophilicity (logP): Often determined by measuring the partitioning of the compound between octanol and water.
-
Microsomal Stability: The compound is incubated with liver microsomes, and the concentration of the parent compound is measured over time by LC-MS/MS to determine its metabolic half-life.[8]
-
Caco-2 Permeability: This assay uses a monolayer of Caco-2 cells to predict intestinal absorption of a compound.[8] The rate of appearance of the compound on the basolateral side is measured to determine the apparent permeability coefficient (Papp).
The following diagram illustrates the workflow for an in vitro ADME-Tox assessment.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. marinbio.com [marinbio.com]
- 8. cellgs.com [cellgs.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Structure-Activity Relationship of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various therapeutic targets implicated in cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases. The information is compiled from peer-reviewed literature and patent filings, offering insights into the key structural modifications that influence biological activity.
Comparative Analysis of Biological Activity
Derivatives of the this compound core have been primarily investigated as anticancer agents. The key biological targets identified include PARP, particularly PARP1, and several protein kinases such as Aurora kinases and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3]
PARP Inhibition
The this compound core can be considered a bioisostere of the phthalazinone moiety present in several approved PARP inhibitors. Modifications at the N-2 and C-6 positions of the tetrahydro-2,6-naphthyridinone ring are crucial for potent PARP1 inhibitory activity. While specific SAR data for a broad series of these exact derivatives is limited in publicly accessible literature, analysis of related compounds from patents suggests that substitution at the N-6 position with a substituted piperazine or a similar cyclic amine connected to a pharmacophoric group enhances potency. For instance, a novel PARP inhibitor, YHP-836, which shares a related naphthyridinone core, demonstrates low nanomolar IC50 values against both PARP1 and PARP2.[4]
| Compound ID | R1 (at N-2) | R2 (at C-6) | Target | IC50 (nM) | Reference |
| YHP-836 | H | [Structure from reference] | PARP1 | 6.328 | [4] |
| PARP2 | 3.621 | [4] | |||
| Olaparib | - | - | PARP1 | 1.832 | [4] |
| PARP2 | 7.773 | [4] |
Table 1: Comparative in vitro inhibitory activity of a representative naphthyridinone-based PARP inhibitor and a standard.
Kinase Inhibition
The naphthyridine scaffold is a well-established ATP-competitive kinase inhibitor pharmacophore. For the this compound series, substitutions at various positions on the bicyclic ring system have been explored to achieve potency and selectivity against different kinases. A study on 5H-benzo[c][1][5]naphthyridin-6-one analogs as Aurora kinase inhibitors revealed that specific substitutions are critical for potent enzymatic and antiproliferative effects.[3] While not the exact same core, the SAR principles can be extrapolated.
| Scaffold | Target Kinase | Key Substitutions | IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |
| 5H-benzo[c][1][5]naphthyridin-6-one | Aurora A/B | Varied substitutions | Potent (specific values in ref) | MIAPaCa-2 | [3] |
| Substituted 1,6-Naphthyridines | CDK5 | Varied substitutions | - | Kidney disease models | [2] |
Table 2: Overview of kinase inhibitory activity of related naphthyridinone derivatives.
Experimental Protocols
In Vitro PARP1 Inhibition Assay (Western Blot)
This protocol describes the assessment of PARP1 inhibition by measuring the reduction of poly(ADP-ribose) (PAR) formation in cells.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., HeLa) to 70-80% confluency in a suitable medium.
-
Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for 24 hours.
-
To induce PARP1 activity, treat cells with a DNA damaging agent like 200 µM H₂O₂ for 10 minutes before harvesting.
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the reduction in PAR formation relative to the control.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Key modification points on the this compound scaffold.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Simplified PARP1 signaling pathway and the mechanism of its inhibition.
References
- 1. CN118900837A - 5,6,7,8-Tetrahydro-2,6-naphthyridine derivatives as cancer therapeutic agents - Google Patents [patents.google.com]
- 2. WO2023105491A1 - Dérivés de 5,6,7,8-tétrahydro-2,6-naphtyridine utilisés en tant qu'agents thérapeutiques contre le cancer - Google Patents [patents.google.com]
- 3. WO2007113565A1 - Naphthyridine derivatives as anti-cancer agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase and PARP Landscape: A Cross-Reactivity Comparison Featuring the 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Scaffold
For Immediate Release
Cambridge, MA – December 26, 2025 – In the intricate world of drug discovery, the selectivity of a small molecule inhibitor is paramount to its therapeutic success and safety profile. This guide provides a comprehensive cross-reactivity and selectivity comparison of inhibitors centered around the versatile 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold and its close analogs. This chemical moiety is a cornerstone in the development of targeted therapies, notably against Poly (ADP-ribose) Polymerase (PARP) and various protein kinases.
This publication offers an objective comparison of the performance of these inhibitors against their primary targets and a panel of off-target enzymes, supported by quantitative experimental data. Detailed methodologies for key assays are provided to ensure reproducibility and aid in the design of future screening protocols.
At the Core of Targeted Therapies: The Naphthyridinone Scaffold
The this compound and its related structures have proven to be privileged scaffolds in medicinal chemistry. Their rigid, bicyclic nature provides a robust framework for the precise positioning of functional groups that can engage with the active sites of enzymes like PARP1 and protein kinases, which are crucial regulators of cell signaling, DNA repair, and cell cycle progression.
This guide focuses on a representative inhibitor, AZD5305 (Saruparib) , a potent and highly selective PARP1 inhibitor featuring a dihydronaphthyridinone core. We compare its selectivity profile with other established inhibitors:
-
Alternative PARP Inhibitors: Olaparib and Niraparib
-
Alternative Kinase Inhibitors: Alisertib (Aurora Kinase A inhibitor) and RP-6306 (PKMYT1 inhibitor)
Quantitative Cross-Reactivity Profiling
The following tables summarize the inhibitory activity (IC50) of the selected compounds against their primary targets and a selection of off-target enzymes. Lower IC50 values indicate higher potency.
Table 1: Comparative Inhibitory Activity Against PARP Family Enzymes
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity (Fold) vs. PARP2 |
| AZD5305 (Saruparib) | PARP1 | 1.55 [1] | 3 [2] | ~421-500 [1][3][4] |
| PARP2 | 653[1] | 1400[1] | 1 | |
| Olaparib | PARP1 | 5 | - | - |
| PARP2 | 1 | - | - | |
| Niraparib | PARP1 | 3.8 | - | ~0.55 |
| PARP2 | 2.1 | - | 1 |
Data for Olaparib and Niraparib IC50 values are from publicly available databases and literature.[5][6][7]
Table 2: Off-Target Kinase Activity Profile
| Compound | Primary Target | Off-Target Kinase | Inhibition / IC50 | Notes |
| AZD5305 (Saruparib) | PARP1 | - | Highly selective for PARP1 over other PARP family members and kinases.[3][8] | Clean profile across the entire PARP family.[8] |
| Olaparib | PARP1/2 | - | No relevant affinities for 16 protein kinases tested in a specific panel.[9] | Considered to have a relatively clean kinase profile. |
| Niraparib | PARP1/2 | DYRK1s, CDK16, PIM3 | Submicromolar inhibition.[5] | Exhibits off-target kinase activity at clinically achievable concentrations.[5] |
| Alisertib (MLN8237) | Aurora A | Aurora A: 1.2 nM | >200-fold selectivity for Aurora A over Aurora B.[10] | Selective inhibitor of Aurora A kinase. |
| Aurora B: 396.5 nM | ||||
| RP-6306 (Lunresertib) | PKMYT1 | PKMYT1: 14 nM | High degree of selectivity over other kinases.[11][12] | 29 to 4000-fold selectivity over 6 other kinases identified in a screen.[11][12] |
| EPHB2 | 189x less potent than on PKMYT1 | |||
| FRK | 570x less potent than on PKMYT1 | |||
| WEE1 | 2050x less potent than on PKMYT1 |
Signaling Pathways and Experimental Workflows
To provide a clearer context for the action of these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for cross-reactivity profiling.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor cross-reactivity. Below are methodologies for commonly employed assays.
ADP-Glo™ Kinase Assay (for Kinase Activity)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14][15]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.[13][14]
Protocol Outline:
-
Kinase Reaction:
-
Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
KINOMEscan® Competition Binding Assay (for Kinase Selectivity)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to displace an active-site directed ligand from a kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR.[16]
Protocol Outline:
-
Assay Preparation:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.
-
-
Competition Binding:
-
If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.
-
-
Quantification:
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag via qPCR. A lower signal indicates a stronger interaction between the compound and the kinase.
-
-
Data Analysis:
-
The results are typically reported as percent of control, and dissociation constants (Kd) can be determined from dose-response curves.
-
PARP-DNA Trapping Assay
This cellular assay is critical for evaluating a key mechanism of PARP inhibitors: their ability to trap PARP enzymes on DNA, which leads to cytotoxic lesions.
Principle: The assay measures the amount of PARP protein that remains bound to chromatin after treatment with an inhibitor.
Protocol Outline:
-
Cell Treatment:
-
Treat cultured cells with the PARP inhibitor at various concentrations.
-
-
Chromatin Fractionation:
-
Lyse the cells and separate the chromatin-bound proteins from the soluble proteins through centrifugation.
-
-
Detection:
-
The amount of PARP in the chromatin fraction is quantified by Western blotting or ELISA.
-
-
Data Analysis:
-
An increase in chromatin-bound PARP compared to vehicle-treated cells indicates PARP trapping.
-
Conclusion
The this compound scaffold is a valuable starting point for the design of potent and selective inhibitors. As demonstrated by AZD5305, careful chemical modifications of this core can lead to highly selective PARP1 inhibitors with a clean off-target profile.[1][3] In contrast, other inhibitors like Niraparib exhibit polypharmacology, which may contribute to both their efficacy and toxicity profiles.[5] Understanding the cross-reactivity of these compounds is essential for interpreting their biological effects and for the development of safer and more effective targeted therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. chayon.co.kr [chayon.co.kr]
Benchmarking 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: Data Not Publicly Available
A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of pharmacological data for the compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. At present, there is no available information regarding its specific biological targets, mechanism of action, or any quantitative measures of its activity, such as IC50 or Ki values. This absence of foundational data precludes a direct comparative analysis against current clinical candidates.
The initial objective was to provide a detailed benchmarking guide for researchers, scientists, and drug development professionals. This guide was intended to feature a quantitative comparison of this compound with clinically relevant alternatives, supported by experimental protocols and visual diagrams of associated signaling pathways. However, without primary data on the compound's performance, such a comparison is not feasible.
While the broader class of naphthyridines is known to exhibit a wide range of biological activities, this general information does not provide the specific data points required for a meaningful benchmarking study of this particular derivative. The successful creation of the intended comparison guide is contingent on the future publication of research detailing the pharmacological profile of this compound.
Researchers interested in this compound are encouraged to conduct initial screening and profiling studies to elucidate its biological function. Key experimental steps would include:
-
Target Identification: Employing methods such as affinity chromatography, chemical proteomics, or computational target prediction to identify the molecular targets of the compound.
-
In vitro Assays: Once a target is identified, developing and running biochemical or cell-based assays to quantify the compound's potency and efficacy (e.g., IC50, EC50, Ki).
-
Mechanism of Action Studies: Conducting further experiments to understand how the compound interacts with its target and modulates downstream signaling pathways.
Below is a generalized workflow that could be adopted for the initial characterization of this compound.
Caption: A generalized workflow for the initial pharmacological characterization of a novel compound.
Until such foundational research is conducted and published, a direct and meaningful benchmark of this compound against clinical candidates cannot be provided. The scientific community awaits further investigation into the properties of this molecule.
Investigational Compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Comparative Analysis Against Standard of Care PARP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative novel PARP inhibitor, 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, against the current standard of care Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited publicly available in vivo efficacy data for this compound, this comparison is based on its structural similarity to known PARP inhibitors and the established mechanism and efficacy of approved drugs in this class. The standard of care is represented by well-established PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib, which have demonstrated significant clinical efficacy in the treatment of various cancers, particularly those with deficiencies in the homologous recombination repair (HRR) pathway, such as BRCA1/2 mutations.[1][2][3]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP inhibitors capitalize on the concept of synthetic lethality. In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), the repair of DNA single-strand breaks (SSBs) becomes heavily reliant on the base excision repair (BER) pathway, where PARP enzymes play a crucial role.[3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into toxic double-strand breaks (DSBs). In HRR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[1]
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of standard of care PARP inhibitors in various preclinical cancer models. Data for this compound is not currently available and is denoted as "N/A".
Table 1: In Vivo Efficacy of PARP Inhibitors in Ovarian Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| This compound | N/A | N/A | N/A | N/A |
| Olaparib | BRCA2-mutated patient-derived xenograft (PDX) | 50 mg/kg, daily | Significant tumor growth inhibition and increased survival | [4] |
| Niraparib | BRCA2-mutant PDX | 50 mg/kg, daily | Tumor regressions | [5][6] |
| Rucaparib | BRCA1-mutant xenograft (MDA-MB-436) | 15, 50, 150 mg/kg, BID | Dose-dependent and statistically significant TGI | [7] |
| Talazoparib | Ovarian xenograft (RMG1) | 0.33 mg/kg, daily | Potent monotherapy activity | [8] |
Table 2: In Vivo Efficacy of PARP Inhibitors in Breast Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| This compound | N/A | N/A | N/A | N/A |
| Olaparib | BRCA-deficient murine breast cancer models | Not specified | Improved recurrence-free and overall survival | [4] |
| Rucaparib | BRCA2-mutant PDX (HBCx-17) | Not specified | Potent activity | [7] |
| Talazoparib | Germline BRCA-mutated advanced breast cancer | 1 mg, once daily (clinical trial) | Significantly improved progression-free survival | [9] |
Table 3: In Vivo Efficacy of PARP Inhibitors in Other Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| This compound | N/A | N/A | N/A | N/A |
| Olaparib | PTEN/TP53-deficient prostate cancer | Twice-weekly intravenous (nanoformulation) | Significant tumor growth inhibition | [10] |
| Niraparib | Intracranial pancreatic cancer model (Capan-1) | 45 mg/kg, daily | 62% TGI | [11] |
| Rucaparib | Prostate cancer cell lines with siRNA knockdown of HRR genes | Not specified | Enhanced cytotoxicity | [12] |
| Talazoparib | Prostate cancer cell lines (LNCaP, 22RV1) | Not specified | Concentration-dependent inhibition of cell viability | [13] |
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the in vivo efficacy of a PARP inhibitor, which would be applicable for the evaluation of this compound.
1. Animal Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., ovarian, breast, prostate) with known HRR status (e.g., BRCA1/2 mutant or wild-type) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID).
-
Patient-Derived Xenografts (PDX): Tumor fragments from cancer patients are directly implanted into immunodeficient mice, which more closely recapitulate the heterogeneity and microenvironment of human tumors.[12]
2. Dosing and Administration:
-
The investigational compound and standard of care inhibitors are formulated in an appropriate vehicle.
-
Compounds are administered to the tumor-bearing mice via a clinically relevant route, typically oral gavage, once or twice daily.
-
A range of doses is usually tested to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship.
3. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Tumor Regression: A decrease in tumor size from the baseline measurement.
-
Survival: In some studies, the endpoint is the time to reach a predetermined tumor volume or the overall survival of the animals.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
4. Pharmacodynamic (PD) Biomarkers:
-
Tumor and/or surrogate tissues are collected at the end of the study.
-
PARP Inhibition: Assessed by measuring the levels of poly(ADP-ribose) (PAR) using techniques like immunohistochemistry (IHC) or ELISA. A reduction in PAR levels indicates target engagement.[7]
-
DNA Damage: Measured by staining for markers like γ-H2AX, which indicates the presence of DNA double-strand breaks.
-
Apoptosis: Assessed by TUNEL staining or cleavage of caspase-3.
Conclusion
While direct in vivo efficacy data for this compound is not yet available, the established success of standard of care PARP inhibitors in treating HRR-deficient cancers provides a clear benchmark for its development. The key to demonstrating the potential of this novel compound will be to conduct rigorous preclinical in vivo studies to establish its efficacy, safety, and pharmacodynamic profile in relevant cancer models. Future research should focus on head-to-head comparisons with approved PARP inhibitors to delineate its potential advantages in terms of potency, selectivity, or overcoming resistance mechanisms. The experimental frameworks and comparative data presented in this guide offer a roadmap for the continued investigation of this compound as a potential next-generation PARP inhibitor.
References
- 1. PARP inhibitors: Overview and indications [jax.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Talazoparib Exposure-Efficacy Analysis in Patients With Advanced Breast Cancer and Germline BRCA1/2 Mutations in the EMBRACA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. aacrjournals.org [aacrjournals.org]
Selectivity profile of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one against kinase panel
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. While a comprehensive kinase selectivity profile for the specific compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is not publicly available, this guide offers a comparative analysis of various naphthyridine-based molecules that have been evaluated for their kinase inhibitory activity. This comparison provides valuable insights into the potential of the broader naphthyridine scaffold in kinase-targeted drug discovery.
The naphthyridine core, a bicyclic heteroaromatic system, serves as a versatile scaffold in medicinal chemistry, enabling the development of inhibitors against a range of protein kinases.[1][2] Modifications to this core structure have yielded compounds with varying degrees of potency and selectivity, targeting kinases such as Cyclin-Dependent Kinase 5 (CDK5), Aurora kinases, Protein Kinase C (PKC), and others.
Comparative Kinase Inhibitory Activity of Naphthyridine Derivatives
The following table summarizes the reported biological activities of several distinct naphthyridine-based kinase inhibitors. This data, while not a direct comparison involving this compound, illustrates the diverse kinase targets of this compound class.
| Compound Class/Scaffold | Target Kinase(s) | Reported Activity (IC₅₀/Kᵢ) | Reference |
| Substituted 1,6-Naphthyridines | CDK5 | <10 nM to >1 µM | [3] |
| 5H-benzo[c][3][4]naphthyridin-6-one Analogs | Aurora Kinases (pan-inhibitor) | Potent inhibition | [5][6] |
| 2,6-Naphthyridines | Protein Kinase C (PKC) isotypes (delta, epsilon, eta, theta) | Potent inhibition, 10-100 fold selectivity over classical PKC isotypes | |
| Imidazo[4,5-c][3][7]naphthyridin-2-one | Ataxia Telangiectasia Mutated (ATM) Kinase | Retained activity against ATM with reduced ATR activity | [8] |
| 7-(4H-1,2,4-Triazol-3-yl)benzo[c][5][9]naphthyridines | Pim-1 and Pim-2 Kinases | Potent inhibition | [10] |
| Benzo[h][3][9]naphthyridin-2(1H)-one (Torin2) | mTOR | EC₅₀ = 0.25 nM | [11] |
| 1,7-Naphthyridine-based inhibitors | PIP4K2A | Potent and highly selective inhibition | [4] |
| 5-(3-chlorophenylamino)benzo[c][5][9]naphthyridine-8-carboxylic acid (CX-4945) | Protein Kinase CK2 | Kᵢ = 0.38 nM | [12] |
Experimental Protocols: A General Kinase Inhibition Assay
To assess the inhibitory activity of a compound against a specific kinase, a variety of biochemical assays can be employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Test compound (e.g., a naphthyridine derivative)
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and its specific substrate in the kinase assay buffer.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Signal Detection: Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity, by plotting the luminescence signal against the compound concentration.
Visualizing the Process and Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tetrahydronaphthyridinone Derivatives as PARP Inhibitors: A Guide for Drug Development Professionals
The data and methodologies presented herein are based on the discovery and preclinical characterization of novel isoquinolinone and naphthyridinone-based PARP1 inhibitors. This analysis will provide valuable insights into the rational design of next-generation PARP inhibitors for oncology applications.
Data Presentation: In Vitro Efficacy of Tetrahydronaphthyridinone Derivatives
The following table summarizes the in vitro biochemical and cellular activities of a selection of tetrahydronaphthyridinone derivatives against PARP1 and in a BRCA1-mutant cellular context. The data highlights the impact of structural modifications on inhibitory potency.
| Compound ID | Modification | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1 mutant) Cellular IC50 (µM) |
| 34 | Naphthyridinone core with piperidinyl-indazole moiety | 1.2 | 0.003 |
| 33 | Naphthyridinone core with piperidinyl-benzimidazole moiety | 2.5 | 0.015 |
| 32 | Naphthyridinone core with piperidinyl-indole moiety | 3.1 | 0.022 |
| Reference | Olaparib | 5.0 | 0.010 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results.
PARP1 Enzymatic Assay
The inhibitory activity of the compounds against PARP1 was determined using a commercially available chemiluminescent assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the test compound.
-
Plate Preparation: Histone-coated 96-well plates were blocked to prevent non-specific binding.
-
Compound Addition: Serial dilutions of the test compounds were added to the wells.
-
Enzyme Reaction: Recombinant human PARP1 enzyme and a biotinylated NAD+ substrate were added to initiate the reaction.
-
Detection: The amount of biotinylated histone was quantified using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Cellular Proliferation Assay (MDA-MB-436)
The anti-proliferative activity of the compounds was assessed in the BRCA1-mutant human breast cancer cell line, MDA-MB-436, using a standard sulforhodamine B (SRB) assay.
-
Cell Seeding: MDA-MB-436 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for 72 hours.
-
Cell Fixation: Cells were fixed with trichloroacetic acid.
-
Staining: Fixed cells were stained with SRB dye.
-
Quantification: The bound dye was solubilized, and the absorbance was measured at 510 nm to determine cell viability.
-
Data Analysis: IC50 values were determined from the concentration-response curves.
Mandatory Visualization
Diagrams illustrating key concepts and workflows provide a clear visual representation of the scientific principles and processes involved.
Caption: Mechanism of action of tetrahydronaphthyridinone PARP inhibitors.
Caption: Drug discovery workflow for tetrahydronaphthyridinone PARP inhibitors.
Comparative Guide to the Reproducibility of Experiments with 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and Alternative PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for compounds centered around the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold, with a focus on its potential role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Due to the limited publicly available data on this specific compound, we will draw comparisons with well-established PARP inhibitors that serve as the current standards in research and clinical settings. This guide will delve into the key experimental data, detailed protocols for relevant assays, and the signaling pathway context crucial for understanding the mechanism of action.
Introduction to Tetrahydronaphthyridinones as PARP Inhibitors
The this compound core structure represents a class of compounds with potential therapeutic applications. While specific experimental data for this exact molecule is not extensively documented in peer-reviewed literature, the broader family of naphthyridinone derivatives has garnered significant interest, particularly as inhibitors of PARP enzymes. PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.
This guide will focus on comparing the performance metrics of established PARP inhibitors, providing a benchmark against which emerging compounds like this compound can be evaluated.
Quantitative Performance Comparison of PARP Inhibitors
The following table summarizes the in vitro potency of several commercially available and clinically approved PARP inhibitors against the primary targets, PARP1 and PARP2. These values are critical for assessing the efficacy and selectivity of new chemical entities.
| Compound | Target | IC50 (nM) | Reference(s) |
| Olaparib | PARP1 | 5 | [1] |
| PARP2 | 1 | [1] | |
| Rucaparib | PARP1 | 0.8 | [2] |
| PARP2 | 0.5 | [2] | |
| Niraparib | PARP1 | 3.8 | [1] |
| PARP2 | 2.1 | [1] | |
| Talazoparib | PARP1 | 0.57 | [3] |
| PARP2 | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from the cited literature.
Experimental Protocols
To ensure the reproducibility of experiments involving PARP inhibitors, it is essential to follow standardized and detailed protocols. Below are methodologies for key experiments used to characterize these compounds.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the inhibitory activity of a compound on the enzymatic function of PARP1.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[4]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compound (e.g., this compound) and reference inhibitors
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Add the compound dilutions to the histone-coated wells.
-
Prepare a reaction mixture containing PARP1 enzyme and activated DNA in the assay buffer.
-
Initiate the reaction by adding the reaction mixture and biotinylated NAD+ to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular PARP Inhibition Assay (ELISA)
This assay measures the ability of a compound to inhibit PARP activity within a cellular context.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The level of poly(ADP-ribose) (PAR) is then quantified using an ELISA-based method.[5]
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-mutant line like MDA-MB-436)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., H₂O₂ or MMS)
-
Test compound and reference inhibitors
-
Cell lysis buffer
-
PAR-specific antibody
-
HRP-conjugated secondary antibody
-
Colorimetric or chemiluminescent substrate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Perform an ELISA to detect PAR levels in the cell lysates.
-
Develop the signal using a suitable substrate and measure the absorbance or luminescence.
-
Determine the IC50 for cellular PARP inhibition.
Cytotoxicity Assay in BRCA-Deficient Cancer Cells
This assay assesses the synthetic lethal effect of PARP inhibitors in cancer cells with compromised homologous recombination repair.
Principle: BRCA-deficient cells are highly sensitive to PARP inhibition, leading to cell death. Cell viability is measured after treatment with the test compound.[6]
Materials:
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436, SUM149PT) and a BRCA-proficient control cell line.
-
Cell culture medium and supplements.
-
Test compound and reference inhibitors.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
Procedure:
-
Seed both BRCA-mutant and control cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the IC50 values for cell growth inhibition in both cell lines to determine the selective toxicity.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: The role of PARP1 in the DNA damage response and the mechanism of PARP inhibitors.
Caption: A typical experimental workflow for the characterization of a novel PARP inhibitor.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide details the operational and disposal plans for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. It is designed to equip researchers, scientists, and drug development professionals with procedural, step-by-step guidance for the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal protocols are based on the general properties of related naphthyridine derivatives. It is imperative to handle this compound as potentially hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Strict adherence to standard laboratory safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. |
In the event of exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The responsible management of this compound waste requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Classification
The initial and most critical step is to classify the waste. As a naphthyridine derivative, this compound waste should be handled as hazardous waste. This means it must not be disposed of down the drain or in regular trash containers.
Step 2: Waste Segregation and Collection
All solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container. For liquid waste containing this compound, use a separate, compatible container.
Table 2: Waste Container Specifications
| Waste Type | Container Material | Labeling Requirements |
| Solid Waste | High-density polyethylene (HDPE) or glass. | "Hazardous Waste," "this compound," and appropriate hazard pictograms (e.g., GHS07 for "Warning"). |
| Liquid Waste | Compatible glass or solvent-resistant plastic. | "Hazardous Waste," "this compound," and appropriate hazard pictograms. |
Step 3: Management of Spills
In the event of a small spill, follow this procedure:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
